Boc-D-Lys(N3)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPDWWWUARZIW-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Lys(N3)-OH for Researchers and Drug Development Professionals
Introduction: Nα-tert-Butoxycarbonyl-Nε-azido-D-lysine, commonly referred to as Boc-D-Lys(N3)-OH, is a synthetically versatile amino acid derivative of significant interest in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a Boc-protected α-amino group and an azide-functionalized ε-amino group, makes it an invaluable building block for the precise introduction of bioorthogonal handles into peptides and other molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Core Chemical and Physical Properties
This compound is a white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for its use in standard peptide synthesis protocols, while the azide (B81097) moiety on the side chain serves as a versatile functional group for subsequent modifications via "click chemistry."
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Boc-D-Lys-OH | Fmoc-D-Lys(Boc)-OH |
| Molecular Formula | C₁₁H₂₀N₄O₄ | C₁₁H₂₂N₂O₄[1] | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 272.31 g/mol | 246.30 g/mol [1] | 468.54 g/mol |
| Appearance | White crystalline powder | Powder or crystals[1] | Powder or crystals |
| Melting Point | Not available | 205-210 °C[1] | 128-131 °C |
| Optical Rotation | Not available | [α]22/D -24°, c = 0.5% in methanol[1] | Not available |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[2] | Slightly soluble in water[3] | Soluble (1 mmole in 2 ml DMF) |
| Storage | 2-8 °C | 2-8°C[1] | 2-8°C |
Synthesis of this compound
Conceptual Synthesis Pathway:
Caption: Conceptual synthesis of this compound.
Experimental Protocols
The primary applications of this compound are in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions via click chemistry.
Incorporation of this compound in Boc-SPPS
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Boc chemistry.
Workflow for Boc-SPPS:
Caption: Workflow for Boc solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a 20-minute incubation to remove the N-terminal Boc group.[4]
-
Washing: Wash the resin sequentially with DCM and isopropanol (B130326) (IPA).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[5]
-
Coupling: Dissolve this compound (1.5-3 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU) in N,N-dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for the incorporation of subsequent amino acids.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group on the lysine (B10760008) side chain can be readily coupled with a terminal alkyne-containing molecule using a copper(I) catalyst to form a stable triazole linkage.
CuAAC Reaction Scheme:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
General Protocol:
-
Dissolution: Dissolve the azide-containing peptide in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Addition of Reagents: Add the alkyne-functionalized molecule of interest (1.1-2 equivalents).
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a reducing agent, such as sodium ascorbate (B8700270) (1-5 equivalents), to a solution of copper(II) sulfate (B86663) (0.1-0.5 equivalents).
-
Reaction: Add the catalyst solution to the reaction mixture. The reaction is typically carried out at room temperature and can be complete within minutes to a few hours.
-
Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, SPAAC, can be employed. This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) that reacts spontaneously with the azide.[6]
SPAAC Reaction Scheme:
References
An In-depth Technical Guide to Boc-D-Lys(N3)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH). This versatile bifunctional molecule is a cornerstone in modern chemical biology, bioconjugation, and drug development. Its unique architecture, featuring a protected alpha-amino group, a carboxylic acid, and a reactive azide (B81097) moiety on the side chain, enables its use as a key building block in the synthesis of complex biomolecules and targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its utility in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry."
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid D-lysine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains and other molecular scaffolds. The key feature of this compound is the terminal azide group (-N3) on the lysine (B10760008) side chain, which serves as a chemical handle for bioorthogonal conjugation reactions.
Physicochemical Properties
A summary of the known and analogous physicochemical properties of this compound is presented in Table 1. It is important to note that while specific experimental data for this compound is not widely published, data from closely related compounds such as Boc-D-Lys-OH provides valuable reference points.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound CHA Salt | Boc-D-Lys-OH |
| Molecular Formula | C₁₁H₂₀N₄O₄ | C₁₇H₃₃N₅O₄ | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 272.31 g/mol | 371.48 g/mol [1] | 246.30 g/mol |
| Appearance | White crystalline powder | Not specified | Powder or crystals |
| Melting Point | Not specified | Not specified | 205-210 °C |
| Solubility | Not specified | Not specified | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |
| Optical Rotation | Not specified | Not specified | [α]22/D -24° (c = 0.5% in methanol) |
| Storage Temperature | 2-8 °C | Not specified | 2-8 °C |
| CAS Number | 1620410-04-9[2] | 1858224-39-1[2] | 106719-44-2 |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the lysine backbone protons, and the methylene (B1212753) protons adjacent to the azide group.
-
FT-IR: The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the azide group's asymmetric stretch, typically appearing around 2100 cm⁻¹.[3] Other notable peaks will include the carbonyl stretches of the carboxylic acid and the carbamate, as well as N-H and C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound
A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a common synthetic route involves the conversion of the ε-amino group of a suitably protected D-lysine derivative to an azide. The following is a generalized experimental protocol based on standard organic chemistry procedures for such transformations.
Experimental Protocol: Synthesis from Boc-D-Lys-OH
Materials:
-
Boc-D-Lys-OH
-
Trifluoromethanesulfonyl azide (TfN₃) or an alternative azido-transfer reagent
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Suitable organic solvents (e.g., dichloromethane, methanol, water)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Carboxylic Acid (Optional but Recommended): To avoid side reactions, the carboxylic acid of Boc-D-Lys-OH can be protected as an ester (e.g., methyl or benzyl (B1604629) ester).
-
Azido (B1232118) Transfer Reaction:
-
Dissolve the protected or unprotected Boc-D-Lys-OH in a suitable solvent system (e.g., a mixture of dichloromethane and water).
-
Add a base to deprotonate the ε-amino group.
-
In the presence of a copper catalyst (e.g., CuSO₄), slowly add the azido-transfer reagent (e.g., TfN₃). The copper catalyst facilitates the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble impurities.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
-
Deprotection of Carboxylic Acid (if applicable): If the carboxylic acid was protected, deprotect it using appropriate conditions (e.g., hydrolysis for esters).
Safety Note: Azide-containing compounds can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle with appropriate safety precautions in a well-ventilated fume hood.
Applications in Bioconjugation: Click Chemistry
This compound is a valuable reagent for introducing an azide handle into peptides, small molecules, and other substrates. This azide group can then be used for bioorthogonal ligation via "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.
Experimental Workflow for CuAAC:
Caption: General workflow for a CuAAC reaction.
Detailed Protocol for CuAAC:
-
Prepare Stock Solutions:
-
Dissolve the azide-containing molecule (derived from this compound) and the alkyne-containing molecule in a suitable solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Set up the Reaction:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting triazole conjugate using standard techniques such as column chromatography, precipitation, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst.[5] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
Experimental Workflow for SPAAC:
Caption: General workflow for a SPAAC reaction.
Detailed Protocol for SPAAC:
-
Prepare Solutions:
-
Dissolve the azide-containing molecule (derived from this compound) in a suitable solvent. For biological applications, a buffered aqueous solution like phosphate-buffered saline (PBS) is often used.
-
Dissolve the DBCO-containing molecule in a compatible solvent.
-
-
Reaction:
-
Combine the azide and DBCO solutions. The reaction typically proceeds spontaneously at room temperature or physiological temperature (37 °C).
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed for a few hours to overnight. The reaction kinetics can be influenced by the specific DBCO derivative and the reaction conditions.
-
Monitor the reaction progress by appropriate analytical techniques.
-
-
Purification:
-
For many biological labeling applications, purification may not be necessary if the unreacted labeling reagent can be washed away. Otherwise, standard purification methods can be employed.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its ability to be readily incorporated into various molecules and its bioorthogonal reactivity through click chemistry make it an indispensable building block for the construction of well-defined bioconjugates, the development of targeted drug delivery systems, and the study of complex biological processes. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and application.
References
- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-6-azido-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; cyclohexanamine | 1620410-04-9; 1858224-39-1 | Buy Now [molport.com]
- 3. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to the Introduction and Application of Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH), a versatile building block in modern chemical biology and drug development. The document details its synthesis, characterization, and applications, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent utility in bioconjugation through "click chemistry." This guide is intended to equip researchers with the necessary information to effectively utilize this reagent in their work.
Introduction
This compound is a non-canonical amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group and an azido (B1232118) moiety on the epsilon-amino group of a D-lysine backbone. The D-configuration confers resistance to enzymatic degradation, a desirable trait for therapeutic peptides. The azide (B81097) group serves as a bioorthogonal handle, allowing for specific chemical modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly efficient and selective, enabling the conjugation of peptides to a wide array of molecules such as fluorescent dyes, imaging agents, and drug payloads.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₄O₄ |
| Molecular Weight | 272.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| Storage | Store at 2-8 °C, desiccated |
Note: The cyclohexylammonium (CHA) salt of this compound is also commercially available and exhibits improved handling properties.
Spectroscopic Data (Reference)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the lysine (B10760008) side chain protons, and the alpha-proton of the amino acid.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyls of the Boc group and the carboxylic acid, the carbons of the lysine backbone and side chain, and the characteristic signal for the tert-butyl group of the Boc protecting group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and a sharp, strong peak around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available Nα-Boc-D-lysine (Boc-D-Lys-OH). The general strategy involves the selective conversion of the epsilon-amino group to an azide. A common method is a two-step process involving the activation of the ε-amino group followed by nucleophilic substitution with an azide salt.
Experimental Protocol: Synthesis via Triflyl Azide Transfer
This protocol is a representative method for the diazotransfer reaction onto the ε-amino group of Nα-Boc-D-lysine.
Materials:
-
Nα-Boc-D-lysine
-
Triflyl azide (TfN₃) solution (handle with extreme care, potential explosive)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Nα-Boc-D-lysine (1.0 eq) in a mixture of DCM and MeOH.
-
Add CuSO₄ (catalytic amount) and TEA (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triflyl azide (1.0-1.2 eq) in DCM to the reaction mixture. Caution: Triflyl azide is potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford pure this compound.
Expected Yield: 70-85%
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-based SPPS. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the azide group is stable throughout the SPPS cycles.
Experimental Protocol: SPPS Coupling
Materials:
-
Rink Amide resin or other suitable resin for Boc-SPPS
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection (if using a mixed Boc/Fmoc strategy)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve this compound (3-4 eq relative to resin loading), HBTU (3-4 eq), and DIPEA (6-8 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or other appropriate method.
-
Once the coupling is complete, wash the resin with DMF and DCM.
-
Proceed to the next coupling step or the final cleavage from the resin.
Final Cleavage:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Bioconjugation via Click Chemistry
The azide-functionalized peptide can be conjugated to an alkyne-containing molecule using CuAAC. This reaction can be performed on the resin-bound peptide or with the cleaved and purified peptide in solution.
Experimental Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye with an alkyne handle)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-coordinating base
-
Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMF and water
Procedure:
-
Swell the azide-functionalized peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-containing molecule (5-10 eq), the copper catalyst (e.g., CuSO₄, 0.1 eq), and sodium ascorbate (B8700270) (0.5 eq) in a suitable solvent (e.g., DMF/water).
-
Add the solution to the resin, followed by the addition of DIPEA (2-3 eq).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper.
-
Cleave the conjugated peptide from the resin as described above.
-
Purify the conjugated peptide by reverse-phase HPLC.
| Reaction | Reagents | Typical Yield |
| On-Resin CuAAC | Peptide-N₃, Alkyne, CuSO₄, Na-Ascorbate, DIPEA | >90% (on-resin conversion) |
Logical and Experimental Workflows
Workflow for the Synthesis and Utilization of this compound
Caption: Workflow from synthesis to bioconjugation.
Conclusion
This compound is a powerful and versatile tool for researchers in peptide chemistry and drug development. Its unique combination of a D-amino acid core and a bioorthogonal azide handle enables the synthesis of stabilized peptides that can be precisely functionalized. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. Careful adherence to the described methodologies and safety precautions will ensure reliable and reproducible results.
An In-Depth Technical Guide to Boc-D-Lys(N3)-OH: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental concepts, properties, and applications of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH). This versatile amino acid derivative serves as a critical building block in peptide synthesis and a powerful tool for bioconjugation through "click chemistry," enabling the development of sophisticated biomolecules, including antibody-drug conjugates (ADCs) for targeted therapeutics.
Core Concepts and Chemical Properties
This compound is a non-canonical amino acid derivative of D-lysine. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azide (B81097) (-N3) functionality on the ε-amino group of the side chain.[] The Boc group provides stable protection during peptide synthesis and can be readily removed under acidic conditions. The ε-azido group is a bioorthogonal handle that is stable under standard solid-phase peptide synthesis (SPPS) conditions, including treatment with trifluoroacetic acid (TFA) and piperidine.[2] This stability allows for the precise incorporation of an azide moiety into a peptide sequence.
The primary utility of the azide group lies in its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a corresponding alkyne or strained alkyne, respectively.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [] |
| CAS Number | 1620410-04-9 | [] |
| Molecular Formula | C11H20N4O4 | [2][3] |
| Molecular Weight | 272.30 g/mol | [3] |
| Appearance | White crystalline powder | [] |
| Storage Conditions | 2-8 °C, dry | [][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Purity | Typically ≥98% (HPLC) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is not as commonly detailed as its Fmoc-protected L-enantiomer. However, the principles of converting a primary amine to an azide are well-established. A common strategy involves a diazotransfer reaction on the ε-amino group of a suitably protected lysine (B10760008) derivative.
Conceptual Synthesis Protocol for this compound
This protocol is based on established methods for the azidation of lysine side chains.[6][7]
Starting Material: Nα-Boc-D-lysine (Boc-D-Lys-OH).
Key Reagents:
-
Diazotransfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride, triflyl azide).
-
Copper(II) sulfate (B86663) (catalyst).
-
Base (e.g., triethylamine, DIPEA).
-
Solvent (e.g., DMF, DMSO).
Methodology:
-
Protection of the α-amino group: The starting material, Boc-D-Lys-OH, already has the α-amino group protected by the Boc group.
-
Diazotransfer Reaction:
-
Dissolve Boc-D-Lys-OH in a suitable solvent.
-
Add a base to deprotonate the ε-amino group.
-
Add the diazotransfer reagent and a catalytic amount of copper(II) sulfate.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction and perform an aqueous work-up to remove the catalyst and excess reagents.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing peptide (incorporating this compound after deprotection and peptide synthesis) to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide.
-
Alkyne-functionalized molecule.
-
Copper(II) sulfate (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Ligand (e.g., THPTA, TBTA) - optional but recommended for biomolecules.
-
Buffer (e.g., PBS, Tris).
Methodology:
-
Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in a suitable buffer.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270).
-
Prepare a premix of CuSO4 and the ligand (if used).
-
Add the sodium ascorbate solution to the peptide/alkyne mixture.
-
Add the CuSO4 (or CuSO4/ligand premix) to initiate the reaction.
-
Incubate the reaction at room temperature with gentle mixing.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Purify the resulting triazole-linked conjugate using appropriate chromatographic methods (e.g., RP-HPLC).
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the procedure for conjugating an azide-containing peptide with a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-functionalized peptide.
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-NHS ester).
-
Aqueous buffer (e.g., PBS).
Methodology:
-
Dissolve the azide-functionalized peptide and the strained alkyne-functionalized molecule in a compatible buffer.
-
Mix the components at room temperature. The reaction proceeds without the need for a catalyst.
-
Monitor the reaction progress by LC-MS or other analytical methods.
-
Purify the resulting conjugate using standard techniques such as HPLC.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas, particularly in the construction of complex biomolecules and targeted therapeutics.
Peptide Synthesis and Modification
This compound is readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). The azide group remains inert during the synthesis, allowing for the creation of peptides with a site-specific handle for subsequent modifications. This enables the synthesis of:
-
Labeled peptides: For imaging and diagnostic applications.
-
Peptide-drug conjugates: For targeted drug delivery.
-
Branched or cyclic peptides: Through intramolecular or intermolecular click reactions.
Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the development of ADCs. By incorporating this amino acid into the peptide linker of an ADC, a bioorthogonal azide handle is introduced. This allows for the precise and stable attachment of a cytotoxic payload via click chemistry. This site-specific conjugation method offers advantages over traditional stochastic conjugation methods, leading to more homogeneous ADCs with improved therapeutic windows.
Mandatory Visualizations
Caption: Synthesis of this compound from Boc-D-Lys-OH.
References
- 2. Boc-Lys(N3)-OH [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Azido-D-lysine HCl [baseclick.eu]
- 5. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-D-Lys(N3)-OH: A Key Reagent for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH), a critical building block in modern bioconjugation and pharmaceutical research. This document details its chemical properties, synthesis, and applications, with a focus on its role in "click chemistry" for the development of advanced therapeutics such as antibody-drug conjugates (ADCs).
Core Compound Data
This compound is a derivative of the amino acid D-lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azide (B81097) (-N3) functionality on the ε-amino group. This unique structure makes it an invaluable tool for the precise, site-specific introduction of azide handles into peptides and other biomolecules.
| Property | Value | Reference |
| CAS Number | 1620410-04-9 | [1] |
| Molecular Formula | C11H20N4O4 | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Conditions | 2-8 °C | [1] |
A common salt form is the dicyclohexylammonium (B1228976) (CHA) salt of this compound.
| Property | Value | Reference |
| CAS Number | 1858224-39-1 | [3] |
| Molecular Formula | C23H43N5O4 | [3] |
| Molecular Weight | 453.62 g/mol | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and bioconjugation.
| Property | Details | Reference |
| Solubility | Generally soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate. Due to the hydrophobic Boc group, it has poor solubility in water. | [2] |
| Purity | Commercially available with purity typically ≥95%, often determined by HPLC. | [4] |
| Stability | The Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid (TFA). The azide group is stable under a wide range of reaction conditions, making it suitable for multi-step synthesis. | [] |
Synthesis of this compound
A related, detailed experimental protocol for the synthesis of Boc-Lys(Boc)-OH from L-lysine hydrochloride provides insight into the general procedures for Boc protection of lysine (B10760008).[6]
Synthesis of Boc-Lys(Boc)-OH: [6]
-
L-lysine hydrochloride (10.00 g, 45.62 mmol) and NaHCO3 (38.32 g, 456.20 mmol) are dissolved in 600 mL of deionized water and cooled in an ice-water bath.[6]
-
A solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (29.84 g, 136.86 mmol) in 100 mL of dioxane is added dropwise with stirring.[6]
-
The mixture is stirred at room temperature for 24 hours.[6]
-
The mixture is washed three times with diethyl ether.[6]
-
The pH is adjusted to 2-3 with dilute hydrochloric acid, and the aqueous layer is extracted three times with ethyl acetate.[6]
-
The combined organic phases are dried with MgSO4, concentrated, and dried under vacuum to yield the product as a white solid.[6]
Experimental Protocols: Applications in Click Chemistry
This compound is a key reagent for introducing an azide group, which can then be used in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4][7] These reactions are highly efficient and bioorthogonal, meaning they can be performed in complex biological systems without interfering with native biochemical processes.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
General Protocol for CuAAC:
-
Dissolve the azide-containing peptide (incorporating this compound) and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of DMSO and water).[6]
-
Prepare a fresh solution of the copper(I) catalyst. This is often generated in situ by mixing copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate.[6]
-
Add the copper(I) catalyst solution to the reaction mixture containing the azide and alkyne.
-
The reaction is typically stirred at room temperature and can be complete within minutes to a few hours.
-
The resulting triazole-linked conjugate can be purified using standard techniques such as HPLC.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide. This is particularly useful for in vivo applications where the toxicity of copper is a concern.[4][7]
General Protocol for SPAAC in Antibody-Drug Conjugate (ADC) Synthesis:
-
Incorporate this compound into the antibody, typically through enzymatic or chemical modification of a specific site.[8] The Boc group is then removed under acidic conditions.
-
Dissolve the azide-modified antibody in a biocompatible buffer (e.g., phosphate-buffered saline, PBS).
-
Add the DBCO-functionalized drug to the antibody solution.
-
The reaction is typically incubated at physiological temperature (e.g., 37 °C) for a few hours to overnight.
-
The resulting ADC is purified to remove any unreacted drug and other reagents, often using size-exclusion chromatography.[]
Applications in Drug Development
The primary application of this compound in drug development is in the construction of antibody-drug conjugates (ADCs).[] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, which connects the antibody to the drug, is a critical component of the ADC, and this compound is an excellent tool for creating stable and specific linkers.[][12]
The use of this compound allows for site-specific conjugation, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with suboptimal efficacy and safety profiles.[13][14] By incorporating the azide at a specific location on the antibody, a homogenous population of ADCs with a defined drug-to-antibody ratio (DAR) can be produced.[]
Conclusion
This compound is a versatile and powerful reagent for researchers, scientists, and drug development professionals. Its unique combination of a protected amino acid and a bioorthogonal azide handle makes it an indispensable tool for the precise construction of complex biomolecules. Its application in click chemistry has significantly advanced the field of bioconjugation and has been instrumental in the development of next-generation targeted therapeutics like antibody-drug conjugates. This guide provides the foundational knowledge for the effective utilization of this important chemical entity in research and development.
References
- 1. Boc-Lys(N3)-OH [anaspec.com]
- 2. Protecting Amino Acids Supplier [cds-bsx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-Lys(N3)-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Lys(N3)-OH, with a molecular weight of 272.31 g/mol , is a non-canonical amino acid derivative that has become an invaluable tool in modern biochemical research and drug development.[1] This molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-lysine and an azide (B81097) (N3) functionality on the epsilon-amino group. This unique structure allows for its use in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The azide group is chemically stable under the conditions of both Boc and Fmoc solid-phase peptide synthesis, making it an ideal chemical handle for the site-specific modification of peptides and proteins. Its ability to undergo highly efficient and specific ligation reactions has positioned this compound as a key building block in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel biomaterials.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 272.31 g/mol |
| Molecular Formula | C11H20N4O4 |
| Appearance | White crystalline powder |
| Storage Conditions | 2-8 °C |
| IUPAC Name | (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Core Applications and Experimental Workflow
The primary utility of this compound lies in a two-stage process: first, its incorporation into a peptide sequence via SPPS, and second, the chemical modification of the resulting peptide through the azide group. The workflow below illustrates the general procedure for creating a fluorescently labeled peptide using this amino acid.
Workflow for peptide labeling using this compound.
Detailed Experimental Protocol: Synthesis and Labeling of a Model Peptide
This protocol describes the synthesis of a model tripeptide (e.g., Ala-Lys(N3)-Ala) using manual Boc-SPPS, followed by fluorescent labeling via CuAAC.
Part 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
-
Resin Swelling: Swell Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Couple Boc-Ala-OH to the resin using a standard coupling reagent cocktail (e.g., DIC/HOBt in DMF) for 2 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM.
-
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.
-
Add DIEA and immediately add the solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 3-5 for the final Boc-Ala-OH.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0 °C to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the peptide as a white powder.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
Dissolve the purified azide-containing peptide in a phosphate-buffered saline (PBS) solution.
-
In a separate tube, dissolve an alkyne-functionalized fluorophore (e.g., an alkyne-modified fluorescein) in DMSO.
-
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate in water.
-
Click Reaction:
-
To the peptide solution, add the alkyne-fluorophore solution.
-
Add the sodium ascorbate solution, followed by the CuSO4 solution. The final concentrations should be in the low millimolar range.
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Final Purification:
-
Purify the fluorescently labeled peptide from the reaction mixture using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Signaling Pathways and Broader Applications
While this compound is not directly involved in modulating signaling pathways, its application in creating modified peptides and proteins allows researchers to study these pathways with greater precision. For example, a peptide known to interact with a specific receptor can be synthesized with this compound, and then "clicked" to various probes:
-
Fluorescent dyes: for visualizing receptor localization and trafficking.
-
Biotin: for affinity purification of the receptor and its binding partners.
-
Cytotoxic drugs: to create targeted therapeutics that deliver a payload to specific cells, a fundamental concept in ADC development.
The logical relationship of these applications is depicted below.
Applications stemming from this compound incorporation.
Conclusion
This compound is a versatile and powerful chemical tool that bridges the fields of synthetic chemistry and biology. Its straightforward incorporation into peptides and the subsequent high efficiency of the azide-alkyne click reaction provide a robust platform for the development of sophisticated research probes, diagnostic agents, and targeted therapeutics. The methodologies outlined in this guide offer a foundation for researchers to leverage the unique properties of this compound in their own drug discovery and development endeavors.
References
An In-depth Technical Guide to Boc-D-Lys(N3)-OH: A Versatile Building Block for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH). This synthetic amino acid derivative is a cornerstone in modern bioconjugation and drug development, primarily utilized for its azide (B81097) functionality, which enables highly specific "click chemistry" reactions. This document details its physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates key workflows.
Core Chemical Properties and Structure
This compound is a derivative of the D-enantiomer of the amino acid lysine (B10760008). It features two key chemical modifications that dictate its utility:
-
A tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This acid-labile protecting group allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS).
-
An azide group (-N3) on the ε-amino group of the lysine side chain. This functional group is the linchpin for its application in bioorthogonal chemistry.
The presence of the D-amino acid configuration can impart metabolic stability to peptides and other molecules into which it is incorporated.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H20N4O4 | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| CAS Number | 846549-33-5 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol (B129727). | |
| Storage Conditions | 4°C for long-term storage. | [1] |
Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the provided search results, a plausible and commonly employed synthetic route involves the diazotransfer reaction on the side chain of a suitably protected lysine derivative. A general methodology, adapted from similar chemical transformations, is presented below.[3][4]
Experimental Protocol: Synthesis of this compound from Boc-D-Lys-OH
This protocol is a representative procedure and may require optimization.
Materials:
-
Nα-Boc-D-lysine (Boc-D-Lys-OH)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or Triflyl azide (TfN3)
-
Copper (II) sulfate (B86663) (CuSO4)
-
A suitable base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Methanol (MeOH)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Boc-D-Lys-OH (1 equivalent) in a mixture of methanol and water.
-
Addition of Base and Copper Catalyst: Add triethylamine (2-3 equivalents) to the solution, followed by a catalytic amount of copper (II) sulfate.
-
Diazotransfer Reaction: Slowly add a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (1.1-1.5 equivalents) in methanol to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Table 2: Representative Yield and Purity Data for Similar Diazotransfer Reactions
| Reaction Step | Starting Material | Product | Typical Yield | Typical Purity |
| Diazotransfer | Protected Lysine Derivative | Azido-Lysine Derivative | 70-90% | >95% after chromatography |
Note: This data is generalized from similar reactions and may not be specific to this compound.
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its azide-functionalized side chain, which can participate in highly specific and efficient bioorthogonal "click chemistry" reactions.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group reacts with a terminal alkyne to form a stable triazole linkage.[5]
Experimental Protocol: General CuAAC Reaction
Materials:
-
This compound containing peptide or molecule (1 equivalent)
-
Alkyne-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate (CuSO4) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (0.2-1.0 equivalents)
-
A suitable solvent system (e.g., DMF/water, DMSO/water, t-BuOH/water)
Procedure:
-
Dissolution: Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate and copper(II) sulfate in water.
-
Reaction Initiation: Add the catalyst solution to the solution containing the azide and alkyne.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor by LC-MS or HPLC.
-
Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques (e.g., RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, the azide can react with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) in a copper-free click reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC).[5]
Solid-Phase Peptide Synthesis (SPPS)
This compound is compatible with standard Boc-based solid-phase peptide synthesis protocols. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), and the azide group is stable to the conditions of peptide synthesis.[2]
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
Materials:
-
Pre-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Other Boc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20-50% TFA in DCM)
-
Neutralization solution (e.g., 5% DIPEA in DMF)
-
DMF
-
DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid with the deprotection solution.
-
Washing and Neutralization: Wash the resin with DMF and neutralize with the neutralization solution.
-
Coupling:
-
Pre-activate this compound (1.5-3 equivalents) with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.
Antibody-Drug Conjugates (ADCs)
This compound is a valuable building block for the synthesis of linkers used in antibody-drug conjugates (ADCs). The azide functionality allows for the precise attachment of a cytotoxic payload to a linker, which is then conjugated to an antibody. This site-specific conjugation can lead to more homogeneous ADCs with improved therapeutic indices.[][]
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique combination of a Boc-protected α-amino group and an azide-functionalized side chain makes it an ideal building block for the synthesis of modified peptides and for the construction of complex bioconjugates through click chemistry. Its applications in the development of ADCs and other targeted therapeutics highlight its importance in advancing modern medicine. The experimental protocols and workflows detailed in this guide provide a foundation for the effective utilization of this powerful chemical tool.
References
- 1. Boc-Lys(N3)-OH [anaspec.com]
- 2. chempep.com [chempep.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility and Application of Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Lys(N3)-OH is a synthetically valuable amino acid derivative widely utilized in peptide synthesis and the development of complex biomolecules. Its utility is underscored by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azide (B81097) (-N3) functionality on the side chain. This arrangement facilitates its use as a building block in solid-phase peptide synthesis (SPPS) and as a key component in bioorthogonal "click chemistry" reactions. An understanding of its solubility is critical for its effective application in these contexts. This guide provides an in-depth overview of the available solubility data and key applications of this compound.
Core Data: Solubility Profile
Table 1: Qualitative Solubility of Boc-Protected Amino Acids
| Solvent Class | Specific Solvent | Solubility Profile of Boc-Protected Amino Acids |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Generally Soluble to Highly Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Generally Soluble | |
| Dioxane | Generally Soluble | |
| Chlorinated Solvents | Dichloromethane (DCM) | Generally Soluble |
| Chloroform | Generally Soluble | |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ethers | Diethyl ether | Generally Soluble |
| Aqueous Solvents | Water | Sparingly Soluble to Insoluble[1] |
| Non-Polar Solvents | Hydrocarbons (e.g., Hexane) | Generally Insoluble |
Note: This table is a generalized summary based on the typical behavior of Boc-protected amino acids and may not represent the exact solubility of this compound.
Experimental Protocols: Determining Solubility
While a specific, validated protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology can be applied. The following is a standard protocol for determining the solubility of a compound like a Boc-protected amino acid in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vial in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
-
Quantification of Dissolved Solute:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
The original concentration in the saturated supernatant can then be calculated, representing the solubility of the compound in that solvent at the specified temperature.
-
Key Applications and Reaction Pathways
This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. The azide group on the lysine (B10760008) side chain allows for its participation in two primary types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the azide of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This is a highly efficient and widely used method for bioconjugation.
Caption: CuAAC reaction of this compound with an alkyne.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with the azide.[2][3] The ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Caption: SPAAC reaction of this compound with a strained cyclooctyne.
Conclusion
This compound is an indispensable tool in modern chemical biology and drug development. While precise quantitative solubility data remains to be extensively published, its qualitative solubility in common organic solvents is well-established and supports its primary applications. Its utility in both CuAAC and SPAAC reactions provides researchers with a versatile method for the precise and efficient conjugation of molecules, enabling the synthesis of novel peptides, antibody-drug conjugates, and other complex biomolecular structures. The provided general protocol for solubility determination can serve as a valuable starting point for researchers requiring more specific quantitative data for their unique applications.
References
Navigating the Stability of Boc-D-Lys(N3)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Nα-Boc-D-lysine-Nε-azide (Boc-D-Lys(N3)-OH), a critical building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's stability profile, recommended handling protocols, and methodologies for assessing its degradation.
Introduction
This compound is a non-natural amino acid derivative widely utilized in bioconjugation chemistry, particularly in "click" reactions for the synthesis of peptides, proteins, and antibody-drug conjugates. The presence of the azide (B81097) moiety allows for highly specific and efficient ligation with alkyne-containing molecules. However, the inherent reactivity of the azide group, coupled with the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group, necessitates a thorough understanding of its stability under various experimental and storage conditions to ensure the integrity and reproducibility of research outcomes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₄O₄ |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |
Recommended Storage and Handling
For long-term storage, this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture. For routine laboratory use, it is advisable to handle the compound in a well-ventilated area, avoiding exposure to high temperatures, strong acids, and reducing agents.
Stability Profile: A Summary of Potential Degradation Pathways
The stability of this compound is primarily influenced by temperature, pH, and light exposure. The principal degradation pathways involve the cleavage of the Boc protecting group and reactions of the azide functional group.
Thermal Stability
Organic azides can be thermally labile and may decompose upon heating. While specific quantitative data for this compound is not extensively published, it is recommended to avoid prolonged exposure to elevated temperatures to prevent potential degradation of the azide moiety, which could lead to the formation of a reactive nitrene intermediate and subsequent byproducts.
pH Stability
The Boc protecting group is known to be stable under neutral and basic conditions but is readily cleaved by strong acids. Therefore, exposure to acidic conditions (pH < 4) should be minimized to prevent premature deprotection of the alpha-amino group. The azide group is generally stable across a wide pH range.
Photostability
Alkyl azides can undergo photolytic decomposition upon exposure to ultraviolet (UV) light. This process can also generate a nitrene intermediate, leading to a variety of reaction products. It is crucial to protect this compound from direct light exposure, especially during storage and handling.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. The following protocols outline a general approach for such a study.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: If necessary, quench the degradation reaction by adjusting the pH to neutral or by cooling the sample.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.
Specific Stress Conditions
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a controlled temperature (e.g., 40 °C).
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a controlled temperature (e.g., 40 °C).
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60 °C and 80 °C).
-
Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber with an output of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines).
Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound and separating it from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Mass Spectrometry Analysis for Degradation Product Identification
To identify the degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products can provide valuable information about their chemical structures.
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table to facilitate comparison of the stability of this compound under different conditions.
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| Control (2-8 °C, dark) | 48 | 100 | 0 | 0 |
| 0.1 N HCl (40 °C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (40 °C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| 60 °C (dark) | 2 | |||
| 8 | ||||
| 24 | ||||
| Photostability (ICH Q1B) | - |
Visualizing Stability and Degradation
The following diagrams illustrate the key factors influencing the stability of this compound and a proposed experimental workflow for its stability assessment.
Methodological & Application
Application Notes and Protocols for the Synthesis and Incorporation of Boc-D-Lys(N3)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, modified biological activity, and the introduction of novel functionalities. Boc-D-Lys(N3)-OH, an azido-functionalized D-lysine derivative, is a versatile building block in peptide chemistry. The D-configuration provides resistance to enzymatic degradation, while the azido (B1232118) group enables site-specific modification through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of various moieties, including imaging agents, PEG chains, and cytotoxic drugs.
These application notes provide a detailed protocol for the chemical synthesis of this compound and its subsequent incorporation into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Chemical Properties and Handling
This compound is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is acid-labile and is removed using reagents like trifluoroacetic acid (TFA). The azido group on the side chain is stable to the acidic conditions of Boc-SPPS deprotection and the basic conditions sometimes used for neutralization.[1][2] However, azides are high-energy functional groups and should be handled with care, avoiding contact with reducing agents unless intended for conversion to an amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H20N4O4 |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and aqueous base |
| Storage | Store at 2-8°C, desiccated |
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound is a two-step process starting from D-lysine hydrochloride. The first step involves the selective protection of the ε-amino group with a Boc group, followed by the protection of the α-amino group. The second key step is the conversion of the ε-amino group to an azido group via a diazotransfer reaction.
Step 1: Synthesis of Nα-Boc-D-lysine
A common route to selectively protect the α-amino group involves the transient protection of the α-amino and carboxyl groups with a copper(II) complex, allowing for the specific Boc protection of the ε-amino group. However, for the synthesis of the final product where the α-amino group is Boc-protected, a more direct approach is to first prepare Nα-Boc-D-lysine.
Protocol for Nα-Boc-D-lysine Synthesis:
-
Dissolve D-lysine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) dissolved in dioxane to the lysine (B10760008) solution while stirring at room temperature.
-
Maintain the pH at 10-11 by the addition of 1 M NaOH as the reaction proceeds.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture to pH 2-3 with a 4 M KHSO4 solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield Nα-Boc-D-lysine.
Step 2: Diazotransfer Reaction to Yield this compound
The conversion of the ε-primary amine of Nα-Boc-D-lysine to an azide (B81097) is achieved through a diazotransfer reaction. Imidazole-1-sulfonyl azide hydrochloride is an effective reagent for this transformation.
Protocol for Diazotransfer:
-
Dissolve Nα-Boc-D-lysine (1 equivalent) in a mixture of methanol (B129727) and water.
-
Add potassium carbonate (K2CO3) (2.5 equivalents) to the solution.
-
In a separate flask, dissolve imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents) in methanol.
-
Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO4·5H2O) to the Nα-Boc-D-lysine solution.
-
Slowly add the imidazole-1-sulfonyl azide solution to the lysine solution with vigorous stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Table 2: Summary of Reagents for this compound Synthesis
| Step | Reagent | Molar Equivalents | Purpose |
| 1 | D-Lysine Hydrochloride | 1 | Starting material |
| 1 | (Boc)2O | 1.1 | α-Amino protection |
| 1 | 1 M NaOH | As needed | pH adjustment |
| 1 | 4 M KHSO4 | As needed | Acidification |
| 1 | Ethyl Acetate | - | Extraction solvent |
| 2 | Nα-Boc-D-lysine | 1 | Starting material |
| 2 | Imidazole-1-sulfonyl azide HCl | 1.5 | Diazotransfer reagent |
| 2 | K2CO3 | 2.5 | Base |
| 2 | CuSO4·5H2O | 0.02 | Catalyst |
| 2 | Methanol/Water | - | Solvent |
| 2 | Ethyl Acetate | - | Extraction solvent |
Part 2: Incorporation of this compound into a Peptide using SPPS
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using the cesium salt method for minimal racemization.
-
Peptide Elongation Cycle: a. Boc Deprotection: i. Wash the resin with DCM (3x). ii. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). iii. Drain the TFA solution. iv. Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes. v. Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x). b. Neutralization: i. Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. ii. Repeat the neutralization step. iii. Wash the resin with DMF (5x). c. Coupling of this compound: i. In a separate vial, dissolve this compound (3 equivalents relative to resin substitution), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. ii. Pre-activate the mixture for 5-10 minutes. iii. Add the activated amino acid solution to the resin. iv. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitoring Coupling Completion: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another hour. e. Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Elongation Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: a. After the final coupling cycle, perform a final Boc deprotection. b. Wash the resin thoroughly with DMF and DCM and dry under vacuum. c. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) at 0°C for 1-2 hours.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide in cold diethyl ether. b. Wash the precipitate with cold ether and dry under vacuum. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Characterize the purified peptide by mass spectrometry.
Table 3: Typical Parameters for Boc-SPPS Cycle with this compound
| Step | Reagent/Solvent | Time | Notes |
| Deprotection | 50% TFA in DCM | 20 min | The azido group is stable to these conditions. |
| Neutralization | 10% DIEA in DMF | 2 x 5 min | Crucial to neutralize the protonated amine before coupling. |
| Coupling | This compound/DIC/HOBt | 1-2 hours | Coupling efficiency is typically >99%.[3] |
| Washing | DMF, DCM | Variable | Essential to remove excess reagents and byproducts. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Boc-SPPS cycle for incorporating this compound.
References
Application Notes and Protocols for the Use of Boc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Lys(N3)-OH is a protected D-amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a site-specific azide (B81097) functional group.[1][2] This bioorthogonal handle is stable to the acidic conditions of Boc-SPPS deprotection steps and enables the subsequent conjugation of a wide array of molecules through "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][] The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic candidates. This document provides detailed protocols for the incorporation of this compound into a peptide sequence during Boc-SPPS and subsequent on-resin click chemistry modifications.
Key Features of this compound
-
Orthogonal Reactivity: The azide group on the lysine (B10760008) side chain is chemically inert to the standard reagents used in Boc-SPPS, including trifluoroacetic acid (TFA) for Boc deprotection.[1]
-
Versatile Conjugation Handle: The azide moiety allows for highly efficient and specific ligation with alkyne-containing molecules via click chemistry.[5][6] This enables the attachment of fluorophores, polyethylene (B3416737) glycol (PEG), small molecule drugs, and other functionalities to the peptide.[5][6]
-
Enhanced Peptide Stability: The inclusion of a D-amino acid can increase the resistance of the resulting peptide to enzymatic degradation.
Data Presentation
The following tables summarize quantitative data related to the efficiency of SPPS and subsequent click chemistry reactions. It is important to note that specific yields can vary depending on the peptide sequence, resin, and coupling conditions.
Table 1: Typical Performance Parameters in Boc-SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative (Kaiser) or quantitative (e.g., ninhydrin) tests. |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence complexity.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 10 - 40% | Varies significantly based on the number of purification steps. |
Table 2: On-Resin Click Chemistry Reaction Yields
| Reaction Type | Reagents | Typical Yield | Notes |
| CuAAC | Alkyne, CuSO₄, Sodium Ascorbate (B8700270) | 75% - 99% | Reaction conditions can be optimized for solvent and copper source.[8][9] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | High | Reaction proceeds without a metal catalyst, beneficial for biological applications.[][10][11] Yields are generally high but depend on the specific strained alkyne. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Boc-SPPS
This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) for cleavage
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2-3 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with gentle agitation.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes with agitation. Repeat once.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another 1-2 hours.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide side chain of the lysine residue on the resin-bound peptide.
Materials:
-
Peptide-resin containing the Lys(N3) residue
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF or a mixture of DMF/water
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Reaction Mixture Preparation:
-
In a reaction vessel, add the swelled peptide-resin.
-
Add a solution of the alkyne-functionalized molecule (5-10 equivalents relative to the resin loading) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 equivalents) in water or DMF.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-2 equivalents) in water or DMF.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the resin suspension, followed by the CuSO₄ solution.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction vessel should be sealed to minimize oxidation of Cu(I).
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5x), water (3x), DMF (3x), and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, wash, and lyophilize.
-
Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst.
Materials:
-
Peptide-resin containing the Lys(N3) residue
-
Strained alkyne (e.g., DBCO, BCN, DIFO) functionalized molecule
-
DMF or other suitable solvent compatible with the resin and reactants
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30 minutes.
-
Reaction Mixture Preparation:
-
In a reaction vessel, add the swelled peptide-resin.
-
Add a solution of the strained alkyne-functionalized molecule (2-5 equivalents relative to the resin loading) in the same solvent.
-
-
Click Reaction:
-
Agitate the reaction mixture at room temperature for 4-12 hours. Reaction times may vary depending on the reactivity of the strained alkyne.[10]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with the reaction solvent (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Proceed with cleavage and deprotection as described in Protocol 2, step 5.
-
Visualizations
Caption: Experimental workflow for SPPS with this compound and subsequent on-resin click chemistry.
References
- 1. AnaSpec BOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Boc-Lys(N3)-OH | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-D-Lys(N3)-OH in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is invaluable for the synthesis of modified peptides, bioconjugates, and various molecular probes in drug discovery and development.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the modification of sensitive biomolecules.[1][2]
This compound is a valuable building block for these applications, incorporating a protected D-lysine backbone with a reactive azide functionality. This allows for the site-specific introduction of a triazole linkage, which can act as a stable surrogate for an amide bond, potentially enhancing the metabolic stability of peptides. The Boc protecting group on the α-amine allows for further manipulation of the carboxylic acid group or subsequent deprotection for peptide synthesis.
Applications in Research and Drug Development
The CuAAC reaction with this compound has numerous applications, including:
-
Peptide Modification and Stapling: Introduction of triazole bridges to create cyclic or "stapled" peptides with enhanced structural stability and biological activity.
-
Bioconjugation: Linking peptides or small molecules to larger biomolecules such as proteins, antibodies, or nucleic acids for targeted drug delivery or diagnostic purposes.
-
Drug Discovery: Rapid synthesis of compound libraries with diverse functionalities for high-throughput screening.
-
Development of Molecular Probes: Attachment of fluorescent dyes, radioactive labels, or affinity tags for imaging and tracking applications.
Experimental Protocols
This section provides a detailed protocol for a typical small-scale, solution-phase CuAAC reaction between this compound and a generic terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol, phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Experimental Protocol
-
Reactant Preparation:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent (e.g., 5 mL of DMF or a 1:1 mixture of t-BuOH/H₂O).
-
-
Catalyst Preparation (prepare fresh):
-
In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 100 mM in deionized water).
-
In another vial, prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
If using a ligand, prepare a stock solution of THPTA or TBTA in the reaction solvent.
-
-
Reaction Initiation:
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (0.01-0.1 eq).
-
If using a ligand, add the THPTA or TBTA solution (0.05-0.5 eq).
-
Add the sodium ascorbate solution (0.1-1.0 eq) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to yield the pure triazole product.
-
Data Presentation
The following tables summarize typical quantitative data for CuAAC reactions involving functionalized amino acids. Actual results may vary depending on the specific alkyne used and the precise reaction conditions.
Table 1: Representative Reaction Parameters for CuAAC with this compound
| Parameter | Value |
| This compound | 1.0 eq |
| Alkyne | 1.0 - 1.2 eq |
| CuSO₄·5H₂O | 0.05 eq |
| Sodium Ascorbate | 0.2 eq |
| Ligand (THPTA) | 0.1 eq |
| Solvent | DMF or t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
Table 2: Expected Yields and Characterization Data for a Model Reaction
| Alkyne Substrate | Product Structure | Typical Yield (%) | Analytical Data |
| Propargyl Alcohol | Boc-D-Lys(1,2,3-triazol-4-yl-methanol)-OH | > 90% | ¹H NMR, ¹³C NMR, HRMS |
| Phenylacetylene | Boc-D-Lys(4-phenyl-1,2,3-triazol-1-yl)-OH | > 95% | ¹H NMR, ¹³C NMR, HRMS |
| Propargyl Bromide | Boc-D-Lys(4-(bromomethyl)-1,2,3-triazol-1-yl)-OH | > 85% | ¹H NMR, ¹³C NMR, HRMS |
Note: Yields are based on typical outcomes for CuAAC reactions with amino acid derivatives and may vary.[1]
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of CuAAC with this compound.
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Step-by-step experimental workflow for the CuAAC reaction with this compound.
Caption: Logical workflow for utilizing CuAAC with this compound in a drug discovery pipeline.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This copper-free "click chemistry" relies on the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[1][3] The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly specific conjugation.[2][3]
Boc-D-Lys(N3)-OH is a versatile building block for introducing an azide moiety into peptides and other molecules.[4][5][6] The Boc (tert-butoxycarbonyl) protecting group allows for its use in solid-phase peptide synthesis (SPPS), and the D-configuration can enhance the metabolic stability of the resulting peptides. The azide group on the lysine (B10760008) side chain serves as a chemical handle for subsequent modification via SPAAC with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][5][6] This methodology is widely employed in bioconjugation, drug delivery, cellular imaging, and the synthesis of antibody-drug conjugates (ADCs).[4][5][7]
Key Applications
-
Peptide and Protein Labeling: Site-specific incorporation of this compound into peptides or proteins allows for the attachment of reporter molecules such as fluorescent dyes or biotin (B1667282) for imaging and detection.[1][8]
-
Antibody-Drug Conjugate (ADC) Synthesis: this compound can be incorporated into linkers that are subsequently conjugated to antibodies and cytotoxic drugs, enabling the targeted delivery of therapeutics to cancer cells.[5][7][9]
-
Surface Functionalization: The azide group can be used to immobilize peptides or other biomolecules onto surfaces functionalized with strained alkynes for various biotechnological applications.
-
Development of Novel Biomaterials: The formation of stable triazole linkages via SPAAC can be used to crosslink polymers and form hydrogels with tailored properties.
Data Presentation
The efficiency of SPAAC reactions is often evaluated by second-order rate constants. Below is a summary of reported rate constants for SPAAC reactions between azido-amino acids and common cyclooctynes.
| Azide-Containing Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Hydrophilic Azido-Amino Acid | DBCO | 0.34 | [10] |
| Hydrophilic Azido-Amino Acid | BCN | 0.28 | [10] |
| Fmoc-Azidolysine (Fmoc-N3K) | BCN | 0.037 | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. d. Wash the resin with DMF and DCM.
-
Peptide Elongation: Repeat steps 2-4 for each amino acid in the sequence. To incorporate this compound, use it in the coupling step as you would any other Boc-protected amino acid.
-
Final Boc Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 2.
-
Peptide Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical HPLC.
Protocol 2: SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Functionalized Molecule
This protocol provides a general procedure for the conjugation of a peptide containing an azido-lysine residue with a DBCO-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Azide-containing peptide (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Biotin, DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RP-HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation: a. Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mM. b. Prepare a stock solution of the DBCO-functionalized molecule in DMSO at a concentration of 10-20 mM.
-
SPAAC Reaction: a. In a microcentrifuge tube, combine the azide-containing peptide solution with 1.2-1.5 molar equivalents of the DBCO-functionalized molecule stock solution. b. Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain peptide solubility. c. Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by RP-HPLC.
-
Purification: a. Upon completion of the reaction, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Analysis: a. Confirm the successful conjugation and determine the purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: General scheme of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 1. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-D-Lys(N3)-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic drugs. The efficacy and safety of an ADC are critically dependent on the method of conjugation and the resulting homogeneity of the final product. Site-specific conjugation, in particular, is paramount for producing ADCs with a uniform drug-to-antibody ratio (DAR), leading to a predictable pharmacokinetic profile and a wider therapeutic window.
Boc-D-Lys(N3)-OH is a key building block in the synthesis of site-specific ADCs. This molecule is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group is functionalized with an azide (B81097) (N3) moiety.[1][2][3] The azide group serves as a bioorthogonal handle for "click chemistry," a set of rapid, selective, and high-yield reactions for covalently linking molecules.[][5][6][7] Specifically, the azide group can react with an alkyne-functionalized molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This application note provides detailed protocols and data for the use of this compound in the synthesis of ADCs.
Properties of this compound
| Property | Value |
| Molecular Formula | C11H20N4O4 |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to off-white powder |
| Key Functional Groups | Boc-protected α-amine, Azide (N3) at ε-position |
| Solubility | Soluble in organic solvents like DMSO, DMF |
Application in ADC Synthesis: A Two-Step Strategy
The use of this compound in ADC synthesis typically follows a two-step strategy. First, the this compound is incorporated into a linker, which is then conjugated to a cytotoxic drug. In the second step, the azide-functionalized drug-linker construct is "clicked" onto an antibody that has been modified to contain a reactive alkyne group. This approach allows for precise control over the conjugation site and the number of drug molecules attached to the antibody.
Step 1: Synthesis of the Azide-Functionalized Drug-Linker
The synthesis of the azide-functionalized drug-linker involves standard peptide or organic chemistry techniques. The carboxylic acid of this compound can be activated and coupled to an amine-containing linker or payload. Alternatively, the Boc-protecting group can be removed to expose the α-amine for coupling to a linker-payload construct that has an activated carboxylic acid.
Step 2: Site-Specific Antibody Modification and Click Chemistry Conjugation
For site-specific conjugation, the antibody is first modified to introduce an alkyne group at a defined location. This can be achieved through enzymatic methods or by incorporating unnatural amino acids. Subsequently, the azide-functionalized drug-linker is conjugated to the alkyne-modified antibody via a click reaction. The strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biomolecules as it does not require a cytotoxic copper catalyst.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Site-Specific Antibody Modification with a DBCO-NHS Ester
This protocol describes the introduction of a dibenzocyclooctyne (DBCO) group, a strained alkyne, onto an antibody for subsequent copper-free click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
DBCO-NHS Ester Solution Preparation: Dissolve the DBCO-NHS ester in DMSO to a final concentration of 10 mM.
-
Antibody Activation: Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the DBCO-modified antibody by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for ADC Synthesis
This protocol outlines the conjugation of an azide-functionalized drug-linker (prepared using this compound) to a DBCO-modified antibody.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Azide-functionalized drug-linker (dissolved in DMSO)
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the DBCO-modified antibody with a 1.5 to 5-fold molar excess of the azide-functionalized drug-linker.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation. The reaction can also be performed at room temperature for 4-12 hours.
-
Purification: Purify the resulting ADC to remove unreacted drug-linker and other byproducts. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11][12]
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Characterization of the ADC
The successful synthesis of a homogeneous ADC requires rigorous characterization.
| Parameter | Analytical Technique | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | A narrow distribution of drug-loaded species, ideally with a single, desired DAR value. |
| Purity | Size-Exclusion Chromatography (SEC), SDS-PAGE | High purity with minimal aggregation or fragmentation. |
| Confirmation of Conjugation | Mass Spectrometry (MS) | The molecular weight of the ADC should correspond to the antibody plus the mass of the conjugated drug-linkers. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | The conjugation process should not significantly impair the antibody's ability to bind to its target antigen. |
Quantitative Data Summary
The following table summarizes representative quantitative data from ADC synthesis using click chemistry. While specific data for this compound is not extensively published, these values are typical for similar azide-alkyne cycloaddition reactions in ADC development.
| Parameter | Typical Value | Reference |
| Antibody Activation (DOL) | 1.5 - 2.5 DBCO/mAb | [13] |
| Click Reaction Yield | > 90% | [8][14] |
| Final ADC Purity (SEC) | > 95% | [11] |
| Average DAR | 1.8 - 2.2 | [] |
| Monomer Content (SEC) | > 98% | [11] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathways Targeted by ADCs
ADCs often target receptors that are overexpressed on cancer cells, such as HER2 and EGFR. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
HER2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-Lys(N3)-OH [anaspec.com]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. interchim.fr [interchim.fr]
- 9. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Bioconjugation with Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Boc-D-Lys(N3)-OH, an azide-containing D-lysine derivative, in various bioconjugation techniques. The incorporation of a D-amino acid can enhance the proteolytic stability of the resulting bioconjugate, a desirable feature in drug development. The azide (B81097) functionality allows for chemoselective ligation to molecules containing alkynes or phosphines through click chemistry and Staudinger ligation, respectively. These methods are particularly relevant in the synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled biomolecules.
Overview of Bioconjugation Techniques
This compound is a versatile reagent primarily employed in two highly specific and efficient bioconjugation reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is known for its high yield, specificity, and biocompatibility under certain conditions.[1][2][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry that utilizes strained cyclooctynes (e.g., DBCO, BCN) for reaction with azides. This method is advantageous for in vivo applications where the cytotoxicity of copper is a concern.[1][2][4]
-
Staudinger Ligation: This reaction forms an amide bond between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. It is a traceless ligation method, meaning no residual atoms from the phosphine reagent are incorporated into the final product.[5]
Key Applications
The primary application of this compound in bioconjugation is as a building block for constructing more complex molecular entities. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of an azide handle into a peptide sequence. This azide can then be used for downstream conjugation to payloads such as cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. A significant area of application is in the development of linkers for ADCs.[1][2]
Experimental Protocols
General Workflow for Bioconjugation using this compound
The general workflow involves the deprotection of the Boc group, followed by peptide synthesis or direct conjugation, and subsequent ligation to a molecule of interest.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide (prepared using this compound in SPPS) to an alkyne-functionalized payload.
Materials:
-
Azide-modified peptide (1 eq)
-
Alkyne-functionalized payload (1.5 eq)
-
Copper(II) sulfate (B86663) (CuSO4) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Dissolve the azide-modified peptide and alkyne-functionalized payload in PBS.
-
Prepare a stock solution of CuSO4 and THPTA in degassed water.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
To the peptide/payload mixture, add the CuSO4/THPTA solution and gently mix.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the bioconjugate using size-exclusion chromatography or reversed-phase HPLC.
-
Characterize the final product by mass spectrometry.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for copper-sensitive applications and involves the reaction of an azide-modified molecule with a strained alkyne, such as DBCO.
Materials:
-
Azide-modified protein (1 eq)
-
DBCO-functionalized payload (3-5 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-modified protein in PBS.
-
Dissolve the DBCO-functionalized payload in a compatible solvent (e.g., DMSO) and add it to the protein solution.
-
Incubate the reaction at room temperature or 37°C for 4-12 hours.
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Remove excess payload and purify the bioconjugate using dialysis or size-exclusion chromatography.
-
Characterize the final product by mass spectrometry.
Protocol for Staudinger Ligation
This protocol outlines the formation of an amide bond between an azide-modified peptide and a phosphinothioester-functionalized molecule.
Materials:
-
Azide-modified peptide (1 eq)
-
Phosphinothioester-functionalized molecule (1.2 eq)
-
Anhydrous, degassed solvent (e.g., THF/water or DMF/water)
-
HEPES buffer (pH 7.5)
Procedure:
-
Dissolve the azide-modified peptide and phosphinothioester in the chosen solvent system.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incubate the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS for the formation of the amide-linked product.
-
Purify the product by reversed-phase HPLC.
-
Characterize the final bioconjugate by mass spectrometry.
Quantitative Data
The following table summarizes typical reaction efficiencies for the described bioconjugation techniques. Actual yields may vary depending on the specific reactants and conditions.
| Bioconjugation Technique | Reactants | Typical Yield (%) | Reference |
| CuAAC | Azide-peptide + Alkyne-dye | > 90% | General Literature |
| SPAAC | Azide-protein + DBCO-drug | 70-90% | General Literature |
| Staudinger Ligation | Azide-peptide + Phosphinothioester | 80-95% | [5] |
Characterization of Bioconjugates
The successful formation of the bioconjugate should be confirmed by appropriate analytical techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate and verify the covalent linkage. |
| HPLC/UPLC | To assess the purity of the conjugate and separate it from unreacted starting materials. |
| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon conjugation. |
| NMR Spectroscopy | For small molecule conjugates, to confirm the structure of the linkage. |
Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, a linker derived from this compound can be used to attach a cytotoxic drug to an antibody. The following diagram illustrates the general mechanism of action for an ADC.
The linker plays a crucial role in the efficacy and safety of an ADC. Cleavable linkers, such as those containing dipeptides (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, are often employed to ensure that the cytotoxic payload is released only after the ADC has been internalized by the target cancer cell.[] The use of a D-lysine derivative in the linker can enhance its stability against enzymatic degradation in systemic circulation, potentially improving the therapeutic window of the ADC. The characterization of lysine-linked ADCs is complex due to the heterogeneity of conjugation sites, and advanced mass spectrometry techniques are often required to determine the drug-to-antibody ratio (DAR) and identify the specific lysine (B10760008) residues that have been modified.[7][8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Site-Specific Protein Modification with Boc-D-Lys(N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in chemical biology, drug discovery, and materials science. It allows for the precise installation of functionalities, such as fluorophores, drug molecules, or crosslinkers, at defined positions within a protein's structure. This control over modification site and stoichiometry is crucial for creating homogenous protein conjugates with predictable properties and functions. One robust method for achieving site-specific protein modification involves the genetic incorporation of an unnatural amino acid with a bioorthogonal handle, followed by a highly specific chemical ligation reaction.
This document provides detailed application notes and protocols for the site-specific modification of proteins using the unnatural amino acid Boc-D-Lys(N3)-OH . This amino acid contains an azide (B81097) moiety, a versatile bioorthogonal functional group that can be selectively reacted with an alkyne-containing molecule through "click chemistry".[1][2][3] This approach enables the covalent attachment of a wide range of molecules to a target protein with high efficiency and specificity under mild conditions.[4][5][6]
The overall workflow involves two key stages:
-
Genetic Incorporation of this compound: The unnatural amino acid is incorporated into a target protein at a specific site using amber codon suppression technology in a suitable expression system (e.g., E. coli or mammalian cells).[7][8]
-
Bioorthogonal Ligation via Click Chemistry: The azide-functionalized protein is then reacted with a molecule of interest containing a complementary alkyne group. This can be achieved through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[9][10][11]
Applications
The ability to site-specifically modify proteins with this compound opens up a wide array of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): By incorporating the azide handle at a specific site on an antibody, cytotoxic drugs can be attached with a precise drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective and safer ADCs.
-
Biophysical Studies: Fluorescent probes can be attached to specific locations on a protein to study its structure, dynamics, and interactions using techniques like Förster Resonance Energy Transfer (FRET).
-
Protein Immobilization: Proteins can be covalently attached to surfaces or nanoparticles in a defined orientation for applications in biosensors, diagnostics, and biocatalysis.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains at specific sites can improve the pharmacokinetic properties of therapeutic proteins.
-
Probing Protein-Protein Interactions: Crosslinkers can be installed to capture transient protein-protein interactions within a cell.
Quantitative Data
Achieving high efficiency in both the incorporation of the unnatural amino acid and the subsequent click chemistry reaction is critical for obtaining useful quantities of the modified protein. The following tables summarize representative quantitative data for these processes.
Table 1: Unnatural Amino Acid Incorporation Efficiency
| Unnatural Amino Acid | Expression System | Protein | Incorporation Yield (mg/L of culture) | Reference |
| Nε-Boc-L-Lysine | E. coli | Ubiquitin | >50 | [7] |
| Nε-Boc-L-Lysine-OMe | E. coli | Ubiquitin | >50 | [7] |
| Nε-propargyl-L-Lysine | E. coli | Ubiquitin | ~10 | [7] |
| Nε-propargyl-L-Lysine-OMe | E. coli | Ubiquitin | ~25 | [7] |
Table 2: Click Chemistry Reaction Efficiency
Click chemistry reactions are known for their high yields, often approaching quantitative conversion.[4][5][6] The efficiency can be influenced by factors such as reagent concentration, reaction time, and the specific protein being modified.
| Click Chemistry Method | Reactants | Typical Yield | Key Features |
| CuAAC | Azide-modified protein + Alkyne-probe | > 95% | High reaction rate, requires copper catalyst and reducing agent.[4][5] |
| SPAAC | Azide-modified protein + DBCO-probe | > 90% | Copper-free, ideal for live-cell applications, generally slower than CuAAC.[9][10][11] |
Experimental Protocols
This section provides detailed protocols for the site-specific modification of a target protein with this compound.
Protocol 1: Site-Specific Incorporation of this compound via Amber Suppression in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site, which is encoded by an amber stop codon (TAG) in the gene.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired position and an affinity tag (e.g., 6xHis-tag).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a derivative of the M. mazei PylRS/tRNAPyl pair).
-
This compound
-
LB medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Protein purification buffers (Lysis, Wash, and Elution buffers)
Procedure:
-
Transformation: Co-transform the E.coli expression strain with the plasmid for the target protein and the plasmid for the synthetase/tRNA pair. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at 20-25°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
Protein Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable buffer for the click chemistry reaction (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Characterization: Confirm the incorporation of this compound by mass spectrometry. The mass of the protein should increase by the mass of the incorporated amino acid minus the mass of water.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of the azide-functionalized protein with an alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1) in PBS, pH 7.4.
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (10 mM in DMSO).
-
DMSO.
-
Desalting column for purification.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Azide-modified protein (e.g., to a final concentration of 10-50 µM). b. Alkyne-containing molecule (e.g., 5-10 fold molar excess over the protein). c. THPTA ligand (to a final concentration of 1 mM).
-
Catalyst Addition: a. Add CuSO4 to a final concentration of 0.2 mM. b. Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Confirm the modification by mass spectrometry. The mass of the protein should increase by the mass of the alkyne-containing molecule.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free modification of the azide-functionalized protein with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[9][10][11]
Materials:
-
Azide-modified protein (from Protocol 1) in PBS, pH 7.4.
-
DBCO-containing molecule of interest (e.g., DBCO-biotin).
-
DMSO.
-
Desalting column for purification.
Procedure:
-
Reaction Setup: a. To the azide-modified protein solution (e.g., 10-50 µM), add the DBCO-containing molecule (e.g., 3-5 fold molar excess over the protein). The DBCO-reagent is typically dissolved in DMSO. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the modified protein from excess reagents using a desalting column.
-
Characterization: Confirm the successful conjugation by mass spectrometry, observing the expected mass shift corresponding to the addition of the DBCO-containing molecule.
Visualizations
The following diagrams illustrate the key workflows and reactions described in these application notes.
Caption: Overall experimental workflow for site-specific protein modification.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Conclusion
The site-specific incorporation of this compound provides a robust and versatile platform for the precise modification of proteins. The combination of amber suppression and click chemistry allows for the creation of well-defined protein conjugates for a multitude of applications in basic research and therapeutic development. The protocols provided herein offer a comprehensive guide for researchers to implement this powerful technology in their own work. Successful application of these methods will enable the generation of novel protein-based tools and therapeutics with enhanced properties and functionalities.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. interchim.fr [interchim.fr]
- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Incorporation of Boc-D-Lys(N₃)-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Boc-D-Lys(N₃)-OH, an L-lysine derivative featuring an azide (B81097) moiety on the side chain and a Boc-protected α-amine, is a versatile building block for solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides. The azide group serves as a chemical handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the straightforward and highly efficient conjugation of a wide variety of molecules, including small molecule drugs, imaging agents, and polyethylene (B3416737) glycol (PEG), to the peptide scaffold.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation of Boc-D-Lys(N₃)-OH into peptide libraries and their subsequent modification via on-resin click chemistry.
Applications
The ability to introduce an azide group into a peptide library opens up a vast array of applications in drug discovery and chemical biology.
-
Peptide-Drug Conjugates (PDCs): The azide handle allows for the straightforward conjugation of cytotoxic agents or other small molecule drugs to a targeting peptide, creating potent and selective therapeutic agents.
-
PET Imaging Agents: Chelating agents for radionuclides (e.g., for PET imaging) can be attached to the peptide via click chemistry, enabling the development of targeted diagnostic tools.[4]
-
Probing Protein-Protein Interactions (PPIs): Large peptide libraries can be synthesized and subsequently modified with different chemical entities to screen for inhibitors of challenging targets like PPIs.[5][6] A notable example is the development of antagonists for the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, which is implicated in a range of inflammatory diseases.[7][8]
-
Peptide PEGylation: The attachment of PEG chains can improve the pharmacokinetic properties of peptide drugs, such as increasing their half-life and reducing immunogenicity.
-
Peptide Cyclization: Intramolecular click chemistry can be used to generate cyclic peptides, which often exhibit enhanced stability and binding affinity compared to their linear counterparts.[9]
Data Presentation
While the coupling efficiency of each amino acid is sequence-dependent, the following tables provide representative data for the incorporation of Boc-D-Lys(N₃)-OH and subsequent on-resin click chemistry.[10][11] It is crucial to monitor the coupling efficiency at each step to ensure the synthesis of high-quality peptide libraries.
| Parameter | Typical Value | Method of Determination | Notes |
| Boc-D-Lys(N₃)-OH Coupling Efficiency | >99% | Qualitative Ninhydrin (B49086) (Kaiser) Test | For difficult couplings, a second coupling step may be required. |
| On-Resin CuAAC Reaction Yield | >95% | LC-MS analysis of cleaved peptide | The reaction is typically high-yielding and clean. |
| Final Peptide Purity (Post-HPLC) | >98% | Analytical RP-HPLC | Purity is dependent on the overall success of the SPPS and purification. |
Table 1: Representative Quantitative Data for the Incorporation and Modification of Boc-D-Lys(N₃)-OH.
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Lys(N₃)-OH into a Peptide Library via Boc-SPPS
This protocol describes a general procedure for the manual incorporation of Boc-D-Lys(N₃)-OH into a growing peptide chain on a solid support using the Boc/Bzl protection strategy with in situ neutralization.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
Boc-D-Lys(N₃)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Qualitative Ninhydrin (Kaiser) test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM.
-
Agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x) and Isopropanol (2x), followed by DCM (3x).
-
-
In Situ Neutralization and Coupling of Boc-D-Lys(N₃)-OH:
-
In a separate vial, dissolve Boc-D-Lys(N₃)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid and coupling agent to the washed peptide-resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a qualitative ninhydrin test. A blue color indicates incomplete coupling.
-
If the test is positive, continue the coupling for another hour or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete (ninhydrin test is negative/yellow), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of the resin-bound peptide library containing the azido-lysine residue with an alkyne-functionalized molecule.
Materials:
-
Peptide-resin containing Boc-D-Lys(N₃)-OH
-
Alkyne-functionalized molecule of interest (e.g., a fluorescent dye, small molecule drug)
-
Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.
-
Drain the DCM.
-
-
Click Reaction Cocktail Preparation:
-
In a separate flask, dissolve the alkyne-functionalized molecule (5 equivalents) in DMSO.
-
Add CuBr (1 equivalent).
-
Add a freshly prepared 0.1 M aqueous solution of sodium ascorbate (1 equivalent).
-
Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).
-
-
On-Resin Click Reaction:
-
Add the click reaction cocktail to the swollen peptide-resin.
-
Purge the reaction vessel with nitrogen or argon for 5 minutes.
-
Seal the vessel and agitate gently at room temperature for 12-18 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using standard procedures (e.g., HF or TFMSA cleavage for Boc-SPPS).
Visualizations
Diagram 1: Workflow for the incorporation of Boc-D-Lys(N₃)-OH via Boc-SPPS.
Diagram 2: Workflow for on-resin CuAAC modification of the peptide library.
Diagram 3: Simplified TNF-α signaling pathway leading to apoptosis, a target for inhibition.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Structure-Based Design, Synthesis and Bioactivity of a New Anti-TNFα Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Click Chemistry in Peptide-Based Drug Design | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Phage-Library-Selected Peptide Inhibits Human TNF-α Binding to Its Receptors [mdpi.com]
- 8. Synthesis of Tumor Necrosis Factor α for Use as a Mirror-Image Phage Display Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Site-Specific Protein Labeling with Azido-Lysine for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific labeling of proteins using an azide-functionalized lysine (B10760008) derivative for subsequent visualization through fluorescence imaging. While the query specified Boc-D-Lys(N3)-OH, this reagent is primarily utilized in solid-phase peptide synthesis due to its protected state. For live and fixed cell imaging applications, a more direct and established method involves the genetic incorporation of an unprotected L-isomer, Nε-azido-L-lysine, into the protein of interest. This allows for precise control over the labeling site and is compatible with cellular machinery.
The protocols outlined below focus on this genetic incorporation method, followed by bioorthogonal "click chemistry" to conjugate a fluorescent probe. This approach offers high specificity and efficiency for a wide range of imaging applications.
Principle of the Method
The core of this technique is the expansion of the genetic code to enable the site-specific incorporation of a non-canonical amino acid, Nε-azido-L-lysine, into a target protein. This is achieved by introducing a unique codon (typically the amber stop codon, UAG) at the desired labeling site in the gene of the protein of interest. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not interact with the host cell's endogenous translational machinery, is used to recognize this unique codon and insert Nε-azido-L-lysine during protein synthesis.
Once the azide-functionalized protein is expressed, it can be specifically labeled with a fluorescent probe containing a complementary alkyne group via an azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry". Two primary methods are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is ideal for fixed-cell imaging and in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is essential for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts.
Applications
-
Protein Tracking and Localization: Visualize the subcellular localization and trafficking of a specific protein in real-time.
-
Pulse-Chase Analysis: Study the dynamics of protein synthesis, degradation, and turnover.
-
Super-Resolution Imaging: The use of small, bright organic fluorophores enables advanced imaging techniques such as STORM and STED.
-
Protein-Protein Interaction Studies: By labeling two different proteins with distinct fluorophores, co-localization and interaction can be monitored.
Data Presentation
Table 1: Comparison of Click Chemistry Reactions for Protein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast | Moderate to fast |
| Biocompatibility | Limited in live cells due to copper toxicity | Excellent for live-cell and in vivo applications |
| Reagents | Terminal alkyne, Copper(I) catalyst, Reducing agent | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Primary Application | Fixed-cell imaging, in vitro labeling | Live-cell imaging, in vivo studies |
Table 2: Representative Labeling Efficiencies for Unnatural Amino Acid Incorporation
| Unnatural Amino Acid | Expression System | Typical Incorporation Efficiency | Factors Influencing Efficiency |
| Nε-azido-L-lysine | Mammalian Cells | 10-50% | Orthogonal synthetase/tRNA pair, codon context, protein expression level |
| L-Azidohomoalanine (Aha) | Mammalian Cells | Variable, depends on methionine depletion | Competition with endogenous methionine |
| p-Azido-L-phenylalanine | E. coli | 20-60% | Orthogonal synthetase/tRNA pair, expression conditions |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Genetic Incorporation of Nε-azido-L-lysine in Mammalian Cells
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest with an in-frame amber (UAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal Nε-azido-L-lysine-tRNA synthetase and its corresponding tRNA.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Nε-azido-L-lysine hydrochloride
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed mammalian cells in a suitable culture plate (e.g., 6-well plate with glass coverslips for imaging) to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, replace the medium with fresh, complete growth medium.
-
Prepare the plasmid DNA mixture for transfection according to the manufacturer's protocol. A 1:1 ratio of the protein of interest plasmid to the synthetase/tRNA plasmid is recommended as a starting point.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Prepare the labeling medium by supplementing the complete growth medium with 1 mM Nε-azido-L-lysine.
-
After the initial transfection incubation, replace the medium with the Nε-azido-L-lysine-containing medium.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
After incubation, the cells are ready for either live-cell imaging (Protocol 3) or fixation and labeling (Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging
Materials:
-
Cells with incorporated Nε-azido-L-lysine (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click-&-Go™ reaction buffer (or prepare a stock solution of 100 mM Tris-HCl, pH 8.5)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Hoechst or DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the CuAAC reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
445 µL of Click-&-Go™ reaction buffer
-
10 µL of alkyne-fluorophore (from a 5 mM stock in DMSO, final concentration 100 µM)
-
25 µL of CuSO4 solution (final concentration 1 mM)
-
20 µL of sodium ascorbate solution (final concentration 20 mM)
-
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with Hoechst or DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a microscope slide using a suitable mounting medium.
-
The cells are now ready for fluorescence imaging.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Materials:
-
Cells with incorporated Nε-azido-L-lysine (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Strained alkyne-fluorophore (e.g., DBCO-488)
-
Hoechst 33342 for live-cell nuclear staining (optional)
Procedure:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Prepare the labeling solution by diluting the strained alkyne-fluorophore in the imaging medium to a final concentration of 5-20 µM.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
(Optional) During the last 5 minutes of incubation, add Hoechst 33342 for nuclear staining.
-
Gently wash the cells three times with pre-warmed imaging medium to remove excess fluorophore.
-
The cells are now ready for immediate live-cell imaging on a fluorescence microscope equipped with a stage-top incubator.
Troubleshooting & Optimization
low yield with Boc-D-Lys(N3)-OH in peptide synthesis
Technical Support Center: Boc-D-Lys(N3)-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering low yields when incorporating this compound into their peptide sequences. Here you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low peptide yield when using this compound?
Low yields when incorporating this compound, a non-canonical amino acid, can typically be traced back to three main issues common in Solid Phase Peptide Synthesis (SPPS):
-
Incomplete Coupling: The structure of this compound can cause steric hindrance, making the formation of the peptide bond less efficient than with standard amino acids. This can lead to deletion sequences, where the amino acid is skipped.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it may fold upon itself or aggregate with other chains on the resin. This aggregation can physically block the N-terminus, preventing reagents from reaching it and thus hindering both coupling and deprotection steps.[1]
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc protecting group from the previously coupled amino acid will prevent the subsequent coupling of this compound, leading to truncated peptide chains.[3]
Q2: Is the side-chain azide (B81097) (-N3) group on this compound stable during standard Boc-SPPS conditions?
Yes, the ε-azido group is robust and stable under the standard conditions of Boc-SPPS. It is resistant to the mildly acidic conditions required for Boc deprotection (e.g., Trifluoroacetic Acid - TFA) and the reagents used for peptide cleavage from the resin (e.g., HF or TFMSA).[4] It is also stable to the basic conditions used in Fmoc chemistry (e.g., piperidine), highlighting its general chemical stability.[4][5] However, the azide group is sensitive to reducing agents. Care should be taken to avoid reagents like Dithiothreitol (DTT) or phosphines (e.g., PPh₃, PBu₃) unless the intentional reduction of the azide to an amine (a Staudinger reduction) is desired.[4]
Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, standard coupling reagents may not be sufficient to achieve high coupling efficiency. More potent activating agents are recommended to overcome the higher activation energy.[6] Reagents such as HATU , HCTU , and COMU are known to be highly effective for difficult couplings and are recommended over standard reagents like HBTU or DIC/HOBt.[7][8][9] These reagents form more reactive esters, leading to faster and more complete coupling reactions.
Troubleshooting Guides
Problem 1: Incomplete Coupling
Incomplete coupling is a primary cause of low yield and results in difficult-to-remove deletion sequence impurities.
Symptoms:
-
A positive Kaiser test (deep blue beads) after the coupling step, indicating the presence of unreacted primary amines.[10][11]
-
Analysis of the crude peptide by mass spectrometry shows significant peaks corresponding to the mass of the target peptide minus the mass of the Lys(N3) residue (deletion sequence).
Possible Causes:
-
Steric Hindrance: The bulky nature of the this compound residue can physically obstruct its approach to the growing peptide chain.[2]
-
Suboptimal Activation: The chosen coupling reagent may not be powerful enough to efficiently activate the carboxylic acid for the reaction.[9]
-
Peptide Aggregation: The peptide-resin matrix may aggregate, preventing access of the activated amino acid to the N-terminal amine.
Solutions:
-
Optimize Coupling Reagents and Conditions: Employ stronger coupling reagents known to be effective for hindered couplings. Increasing the equivalents of the amino acid and coupling reagents can also drive the reaction to completion.[1]
Reagent Equivalents (AA:Reagent:Base) Recommended Use HBTU/HOBt/DIEA 1:1:2 Standard coupling, may be insufficient for this residue. HATU/HOAt/DIEA 1:1:2 Highly recommended for hindered couplings due to the formation of a highly reactive OAt-ester.[8] HCTU/DIEA 1:1:2 A cost-effective and highly reactive alternative to HATU.[7][9] COMU/DIEA 1:1:2 A modern, highly efficient Oxyma-based reagent with improved safety and solubility profiles.[8][9] -
Perform a Double Coupling: If a positive Kaiser test indicates incomplete coupling after the standard reaction time, repeating the coupling step with fresh reagents is a highly effective strategy.[12]
-
Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or more can improve yields. For very difficult sequences, performing the coupling at an elevated temperature (e.g., 40-50°C) can also enhance efficiency, though this should be done with caution to avoid potential side reactions.[1]
Experimental Protocol: Double Coupling for this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Initial Coupling:
-
Following N-terminal Boc deprotection and neutralization of the resin-bound peptide, swell the resin in Dichloromethane (DCM) and then wash with Dimethylformamide (DMF) (3 x 1 min).
-
In a separate vessel, dissolve this compound (3 eq, 0.3 mmol) and a suitable coupling reagent like HATU (3 eq, 0.3 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq, 0.6 mmol) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring:
-
Remove a small sample of resin beads, wash them thoroughly with DMF and Ethanol, and perform a Kaiser test.[11]
-
If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to the washing step.
-
If the test is positive (beads are blue), proceed with the second coupling.[13]
-
-
Second Coupling:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and residual reagents.
-
Prepare a fresh solution of activated this compound as described in Step 1.
-
Add the fresh coupling mixture to the resin and allow the reaction to proceed for an additional 1-2 hours.
-
-
Final Washing:
-
Drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step. A final Kaiser test can be performed to confirm completion.
-
Problem 2: Incomplete Boc Deprotection
If the Boc group is not fully removed from the N-terminus of the growing peptide chain, the subsequent coupling reaction is blocked, leading to truncated sequences.
Symptoms:
-
A negative or very weak positive result from the Kaiser test after the deprotection step. A strong blue color is expected.
-
Mass spectrometry analysis shows a major peak corresponding to the truncated peptide sequence, lacking the residues that should have been added after the failed deprotection.
Possible Causes:
-
Insufficient Deprotection Time/Reagent Strength: Standard deprotection times may not be sufficient, especially if peptide aggregation is occurring.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the deprotection reagent (TFA) to the peptide chain.
-
Degraded Reagents: The TFA solution may have degraded, reducing its effectiveness.
Solutions:
-
Optimize Deprotection Conditions: Increase the deprotection time or perform a second deprotection step. Ensure the TFA solution is fresh.
-
Ensure Adequate Resin Swelling: Before adding the deprotection solution, pre-wash the resin with DCM to ensure it is fully swollen.
Experimental Protocol: Optimized Boc Deprotection
-
Resin Swelling: Wash the peptide-resin with DCM (2 x 1 min) to ensure maximum swelling.
-
Deprotection: Add a solution of 50-55% TFA in DCM to the resin. Agitate for 5 minutes. Drain and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-25 minutes.[14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
Neutralization: Neutralize the protonated N-terminal amine by washing with a 5-10% DIEA solution in DMF (2 x 2 min) until a positive Kaiser test is obtained.[15]
-
Final Wash: Wash the resin again with DMF (3 x 1 min) to remove excess base before proceeding to the next coupling step.
Problem 3: Potential Side Reactions Involving the Azide Group
While generally stable, the azide group can participate in unintended reactions under specific conditions, leading to undesired byproducts.
Symptoms:
-
Mass spectrometry reveals unexpected masses, such as the mass of the peptide with the -N3 group reduced to an -NH2 group.
Possible Causes:
-
Unintended Reduction: Presence of a reducing agent in the synthesis workflow. This is uncommon in standard SPPS but can occur if reagents are contaminated or if specific scavengers are used that are incompatible with the azide group.
Solutions:
-
Reagent Compatibility Check: Ensure that no reducing agents are used throughout the synthesis and cleavage process unless the goal is to reduce the azide. The most common cause is the use of DTT, which is sometimes used in cleavage cocktails for other purposes.
-
Orthogonal Strategy: The azide group is specifically incorporated for bioorthogonal reactions like "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) or for reduction to an amine via the Staudinger reaction.[4][5] Plan your synthesis and downstream modifications to leverage this reactivity intentionally.
| Reagent / Condition | Azide Group Compatibility | Notes |
| TFA / DCM | Stable | Standard Boc deprotection conditions are fully compatible.[4] |
| HF, TFMSA | Stable | Standard cleavage conditions do not affect the azide group. |
| Piperidine in DMF | Stable | Standard Fmoc deprotection conditions are also compatible.[4] |
| HATU, HCTU, COMU, etc. | Stable | Common coupling reagents do not react with the azide group. |
| DTT, β-mercaptoethanol | Reactive | Can slowly reduce the azide group. Avoid if azide is to be preserved. |
| Phosphines (PPh₃, PBu₃) | Reactive | Used for the intentional Staudinger reduction of the azide to an amine.[4] |
| Copper (I) / Alkynes | Reactive | Used for intentional CuAAC "click" chemistry conjugation.[5] |
| Strained Alkynes (DBCO, BCN) | Reactive | Used for intentional strain-promoted "click" chemistry.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 3. peptide.com [peptide.com]
- 4. AnaSpec BOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. chempep.com [chempep.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Coupling Efficiency of Boc-D-Lys(N3)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Lys(N3)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Blue/Purple Beads) After Coupling | 1. Incomplete Coupling: The coupling reaction has not gone to completion, leaving free primary amines on the resin. 2. Steric Hindrance: The bulky Boc protecting group on the alpha-amine and the azide (B81097) moiety on the side chain can sterically hinder the coupling reaction. 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid. 4. Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound. | 1. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 2. Extend Reaction Time: Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). 3. Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU. 4. Increase Reagent Equivalents: Increase the equivalents of this compound and the coupling reagent (from 3 eq. to 4-5 eq.). 5. Disrupt Aggregation: If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as NMP, or adding chaotropic salts like LiCl to the coupling solution. |
| Low Yield of Final Peptide | 1. Cumulative Incomplete Couplings: Even small inefficiencies at each coupling step can significantly reduce the overall yield of a long peptide. 2. Side Reactions During Cleavage: The azide group can be reduced to a primary amine during the final TFA cleavage, especially with certain scavengers. | 1. Optimize Coupling at Each Step: Monitor each coupling reaction with the Kaiser test to ensure completion before proceeding. 2. Choose Appropriate Scavengers: Avoid using thiol-based scavengers like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail, as they can reduce the azide group. Use scavengers like triisopropylsilane (B1312306) (TIS) and water.[1] |
| Presence of Deletion Sequences in HPLC/MS | 1. Incomplete Coupling: Failure to couple this compound results in a peptide chain lacking this residue. 2. Premature Chain Termination: Inefficient coupling can sometimes lead to the capping of the unreacted amine, terminating the peptide chain. | 1. Implement Double Coupling and Monitoring: Routinely use a double coupling protocol for this compound and confirm completion with a negative Kaiser test. 2. Capping (Optional): After the coupling step, you can optionally "cap" any unreacted amines using acetic anhydride. This will terminate the unreacted chains, making purification of the desired full-length peptide easier. |
| Peptide Aggregation during Synthesis | The incorporation of azido-lysine can increase the hydrophobicity of the peptide, potentially leading to aggregation on the resin.[2] | 1. Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) as the synthesis solvent. 2. Chaotropic Agents: Add chaotropic salts like LiCl (0.2-1 M) to the coupling and deprotection solutions to disrupt secondary structures. 3. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to improve reaction kinetics and reduce aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging in SPPS?
A1: The coupling of this compound can be challenging due to a combination of factors. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amine presents significant steric hindrance. While the azide group itself is not exceptionally large, the overall structure of the protected amino acid can slow down the kinetics of the coupling reaction, requiring optimized conditions to achieve high efficiency.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC in combination with HOBt can be used, uronium/aminium or phosphonium (B103445) salt-based reagents often provide better results. Reagents such as HATU, HCTU, and COMU are known for their high reactivity and are excellent choices for difficult couplings.[3][4]
Q3: How can I reliably monitor the coupling efficiency of this compound?
A3: The Kaiser test is a reliable qualitative method to monitor the coupling of this compound. A negative Kaiser test (beads remain colorless or yellowish) indicates that there are no free primary amines, and the coupling reaction is complete. A positive test (blue or purple beads) signifies incomplete coupling, and a recoupling step is necessary.
Q4: Can the azide group on the lysine (B10760008) side chain participate in side reactions during SPPS?
A4: The azide group is generally stable under standard Boc-SPPS conditions, including TFA deprotection and coupling reactions. The most significant potential side reaction is the reduction of the azide to a primary amine during the final cleavage from the resin. This is primarily caused by the use of thiol-containing scavengers in the cleavage cocktail.[1] There have been reports of sequence-specific elimination of azide groups, but this is not a common issue for azido-lysine derivatives.[1]
Q5: What is the expected impact of incorporating this compound on the hydrophobicity of my peptide?
A5: Replacing a standard lysine residue with an azido-lysine derivative can increase the hydrophobicity of the peptide.[2] This is because the azide group is less polar than the primary amine of lysine. This increased hydrophobicity can potentially lead to aggregation during synthesis and may affect the solubility of the final peptide. A more hydrophilic azido-amino acid has been developed to address this issue.[2]
Data Presentation
The following table provides representative data on the impact of different coupling conditions on the purity of a model peptide containing this compound. This data is based on general principles for coupling sterically hindered amino acids and serves as a guideline for optimization.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Crude Peptide Purity (%) |
| DIC/HOBt | 3 : 3 : 6 (DIPEA) | 2 | ~75% |
| DIC/HOBt | 3 : 3 : 6 (DIPEA) | 4 | ~85% |
| HBTU | 3 : 2.9 : 6 (DIPEA) | 2 | ~90% |
| HATU | 3 : 2.9 : 6 (DIPEA) | 2 | >95% |
| COMU | 3 : 2.9 : 6 (DIPEA) | 2 | >95% |
Note: Crude peptide purity was estimated based on HPLC analysis after cleavage. Results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound in a manual Boc-SPPS workflow.
-
Resin Preparation: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test (see Protocol 2).
-
If the Kaiser test is negative (colorless/yellow beads), the coupling is complete. Wash the resin with DMF (5x).
-
If the Kaiser test is positive (blue/purple beads), drain the reaction solution and repeat step 4 (double coupling).
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This colorimetric test detects the presence of free primary amines on the resin.
Reagents:
-
Solution A: 80 g Phenol in 20 mL ethanol (B145695).
-
Solution B: 1 mL of 0.001 M KCN in 49 mL of pyridine.
-
Solution C: 1 g Ninhydrin in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-20) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol and then add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete.
-
Blue/Purple Beads: Positive result. Coupling is incomplete. A recoupling step is required.
Protocol 3: HPLC Analysis of Crude Peptide
This protocol outlines a standard method for analyzing the purity of the crude peptide after cleavage from the resin.
Instrumentation and Materials:
-
HPLC System: With a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample: Crude peptide dissolved in a suitable solvent (e.g., water/acetonitrile mixture) at approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.
Analysis:
The purity of the crude peptide is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.
Visualizations
Caption: General workflow for the coupling of this compound in Boc-SPPS.
Caption: Troubleshooting decision tree for incomplete coupling of this compound.
References
Technical Support Center: Optimizing CuAAC Reactions for Boc-D-Lys(N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for Boc-D-Lys(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the CuAAC "click" reaction in the context of this compound?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click" reaction.[1][2] It forms a stable triazole linkage by reacting the azide (B81097) group on your this compound with a terminal alkyne on another molecule.[1][2] This reaction is known for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for bioconjugation and drug development.[1][3]
Q2: What are the essential components for a successful CuAAC reaction with this compound?
A typical CuAAC reaction mixture includes:
-
This compound: Your azido-amino acid.
-
Alkyne-functionalized molecule: The molecule you want to conjugate to the lysine (B10760008) derivative.
-
Copper(I) catalyst: The active catalyst for the reaction, often generated in situ from a Copper(II) source.[4][5]
-
Copper(II) source: Commonly Copper(II) sulfate (B86663) (CuSO₄).[2]
-
Reducing agent: Sodium ascorbate (B8700270) is widely used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[4][5][6]
-
Copper-chelating ligand: Ligands such as THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, increasing reaction efficiency, and minimizing cytotoxicity.[3]
Q3: Why is a ligand necessary for my CuAAC reaction?
While the CuAAC reaction can sometimes proceed without a ligand, using one is highly recommended, especially in biological contexts.[6] Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) offer several advantages:
-
Accelerate the reaction rate: Ligands significantly speed up the cycloaddition.[4][7]
-
Stabilize the Cu(I) oxidation state: This prevents the oxidation of the active catalyst to the inactive Cu(II) state by dissolved oxygen.[4][8]
-
Protect biomolecules: By stabilizing the copper catalyst, ligands help prevent the generation of reactive oxygen species (ROS) that can damage sensitive molecules.[5][6][9]
-
Improve solubility: Some ligands can help solubilize the copper catalyst in various solvent systems.[7]
Q4: Can I perform the CuAAC reaction in aqueous solutions?
Yes, one of the major advantages of the CuAAC reaction is its compatibility with a variety of solvents, including water and aqueous buffers.[4][10] This makes it particularly well-suited for reactions involving biomolecules that may not be soluble in organic solvents. The use of water-soluble ligands like THPTA is recommended for aqueous reactions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Copper Catalyst: The active Cu(I) has been oxidized to inactive Cu(II) by atmospheric oxygen. | • Prepare fresh sodium ascorbate solution for each experiment.[2]• Degas all solutions (substrate, buffer, and water) before use.• Ensure the correct ligand-to-copper ratio is used to protect the Cu(I) state (a 5:1 ratio is often recommended).[2] |
| Poor Reagent Quality: The azide or alkyne starting materials may have degraded. | • Use high-purity reagents.[3]• Check the stability of your alkyne-functionalized molecule. | |
| Sub-optimal Concentrations: The concentrations of reactants or catalyst components are not ideal. | • Increase the concentration of the limiting reagent (often the alkyne partner). A 2- to 10-fold molar excess of the alkyne over the azide can be beneficial.[2]• Optimize the concentrations of the copper sulfate, ligand, and sodium ascorbate. | |
| Inhibitors Present: Your sample may contain substances that interfere with the reaction, such as thiols (e.g., DTT) or other strong chelating agents. | • If possible, remove interfering substances by dialysis or buffer exchange prior to the reaction.[2]• For thiols, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[2] | |
| Side Product Formation | Oxidative Damage: Reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to side reactions, particularly with sensitive biomolecules. | • Use a copper-chelating ligand to minimize ROS formation.[5][6]• Add a scavenger for reactive byproducts, such as aminoguanidine.[8] |
| Alkyne Homodimerization: In the presence of oxygen, terminal alkynes can undergo oxidative coupling to form diynes (Glaser coupling).[7] | • Thoroughly degas all reaction components.• Ensure a sufficient concentration of the azide is present to outcompete the dimerization reaction. | |
| Precipitation During Reaction | Poor Solubility: One of the reactants or the product may have limited solubility in the chosen solvent system. | • Try a different solvent or a co-solvent system (e.g., DMSO/water, t-BuOH/water).• Ensure adequate mixing throughout the reaction. |
| Copper Complex Precipitation: High concentrations of copper can sometimes lead to the precipitation of copper salts or complexes. | • Lower the concentration of the copper catalyst, while maintaining an effective catalytic amount. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for optimizing your CuAAC reaction. The concentrations and ratios of reagents may need to be adjusted for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Degassed solvents (water, buffer)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
This compound (to a final concentration of, for example, 1 mM) dissolved in the reaction buffer.
-
Alkyne-functionalized molecule (e.g., 1.2 equivalents relative to the azide).
-
Add additional reaction buffer to reach the desired final volume, accounting for the subsequent additions.
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:5 of Cu:ligand.[2] For example, add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA. Allow this mixture to stand for a few minutes.
-
Add the Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as chromatography.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| [this compound] | 0.1 - 10 mM | Dependent on the solubility and reactivity of the alkyne partner. |
| [Alkyne] | 1 - 5 equivalents (relative to azide) | An excess of the alkyne can help drive the reaction to completion. |
| [CuSO₄] | 50 - 500 µM | Higher concentrations do not always lead to faster reactions and can increase side reactions.[8] |
| [Ligand] (e.g., THPTA) | 1 - 5 equivalents (relative to Cu) | A 5:1 ratio is often recommended to protect the catalyst.[2] |
| [Sodium Ascorbate] | 5 - 50 equivalents (relative to Cu) | A significant excess is used to maintain a reducing environment. |
| Solvent | Aqueous buffer (pH 6.5-8), DMF, DMSO, t-BuOH/water | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (e.g., 30-40 °C) may be beneficial in some cases. |
| Reaction Time | 0.5 - 24 hours | Monitor progress to determine the optimal time. |
Visualized Workflows
Caption: Experimental workflow for optimizing CuAAC reactions.
Caption: Troubleshooting flowchart for low-yield CuAAC reactions.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click Chemistry [organic-chemistry.org]
Technical Support Center: Preventing Aggregation of Peptides Containing Boc-D-Lys(N3)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating the non-canonical amino acid Boc-D-Lys(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A1: Peptide aggregation, where peptide chains self-associate to form larger, often insoluble structures, is a common challenge in peptide synthesis and handling.[1][2][3] Several factors related to the incorporation of this compound can contribute to this issue:
-
Increased Hydrophobicity: The tert-Butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide sequence, promoting aggregation.[4]
-
Disruption of Secondary Structures: The presence of a D-amino acid can alter the typical helical or sheet structures of a peptide, potentially exposing hydrophobic regions that can lead to aggregation.
-
Interchain Interactions: The azide (B81097) (N3) group, while generally stable during synthesis, could potentially participate in dipole-dipole or other non-covalent interactions between peptide chains, contributing to aggregation under certain conditions.
-
General Peptide Properties: Aggregation is also highly dependent on the overall amino acid sequence, peptide concentration, pH, and temperature.[2] Hydrophobic sequences are particularly prone to aggregation.[5]
Q2: How can I proactively prevent aggregation during solid-phase peptide synthesis (SPPS) of a peptide containing this compound?
A2: Preventing aggregation from the outset is the most effective strategy. Consider the following approaches during SPPS:
-
Resin Choice: Utilize resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), which can improve solvation of the growing peptide chain.[1] Low-loading resins can also help by increasing the distance between peptide chains, reducing the likelihood of interchain interactions.[1]
-
Solvent Selection: Employ highly polar, aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or a mixture containing dimethyl sulfoxide (B87167) (DMSO) to enhance solvation of the peptide-resin complex.[1][5]
-
Disrupting Secondary Structures:
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, incorporating pseudoproline dipeptides can effectively disrupt the formation of secondary structures that lead to aggregation.[1][5][6]
-
Backbone Protection: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on certain amino acid residues can prevent the hydrogen bonding that drives aggregation.[1][5]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection reactions, potentially reducing the time available for aggregation to occur.[6][7]
Q3: What should I do if I observe signs of aggregation (e.g., shrinking resin, failed couplings) during SPPS?
A3: If you suspect on-resin aggregation, you can take several immediate actions:
-
Improve Solvation: Switch to a stronger solvent like NMP or add DMSO to your current solvent.[5]
-
Disrupt Aggregates:
-
Optimize Reaction Conditions:
-
Elevated Temperature: Increasing the coupling temperature can sometimes help to overcome aggregation-related reaction difficulties.[5][7]
-
Stronger Reagents: Use more potent coupling reagents like HATU or HBTU to drive the reaction to completion, especially for hindered couplings.[7]
-
Extended Reaction Times: Increase the duration of coupling and deprotection steps to ensure they proceed to completion.[7]
-
Troubleshooting Guides
Problem 1: Poor Solubility of the Crude Peptide After Cleavage
Possible Cause: The final peptide containing this compound is highly hydrophobic and prone to aggregation in aqueous solutions.
Solutions:
-
Optimize Dissolution Protocol:
-
Start by attempting to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as DMSO, DMF, or acetonitrile.[7][8]
-
Once dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture with vigorous vortexing.[8] Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
-
Adjust Solution pH:
-
The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least 1-2 units away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between chains and improved solubility.[2][8][9][10][11]
-
For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH will improve solubility.[8]
-
-
Incorporate Solubilizing Agents: The addition of certain excipients can help prevent aggregation in solution. The effectiveness of these additives is peptide-dependent and may require optimization.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[8][12] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[8] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[8] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[8][13] |
| Organic Solvents | DMSO | <10% (v/v) | Disrupt hydrophobic interactions.[8] |
Problem 2: Peptide Aggregates Over Time in Solution
Possible Cause: The peptide is not stable in the chosen storage or experimental buffer, leading to time-dependent aggregation.
Solutions:
-
Optimize Storage Conditions:
-
Temperature: Store peptide solutions at or below -20°C. Avoid repeated freeze-thaw cycles, which can promote aggregation.[8] Aliquoting the peptide solution into single-use vials is recommended.
-
Concentration: If possible, store and work with the peptide at the lowest feasible concentration to reduce the likelihood of intermolecular interactions.[6][8]
-
-
Buffer Optimization:
-
pH: As with initial dissolution, ensure the buffer pH is optimal for peptide solubility and stability.
-
Ionic Strength: The effect of ionic strength is peptide-dependent. For some peptides, increasing ionic strength can shield charges and promote aggregation, while for others it can improve solubility. Empirical testing is often required.
-
-
Use of Aggregation Inhibitors: Consider the long-term use of the additives listed in the table above in your storage buffer.
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization Assay
This protocol provides a structured approach to determine the optimal solvent for your peptide containing this compound.
-
Initial Screening in Water:
-
Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add a small volume of ultrapure water (e.g., 100 µL) to create a 10 mg/mL suspension.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution. If it is clear, the peptide is soluble in water at this concentration.
-
-
Testing in Acidic/Basic Conditions (if insoluble in water):
-
To the aqueous suspension, add small aliquots (e.g., 5 µL) of either 10% acetic acid (for basic peptides) or 0.1 M ammonium (B1175870) bicarbonate (for acidic peptides).[8]
-
Vortex after each addition and observe for dissolution.
-
-
Testing in Organic Solvents (if insoluble in aqueous solutions):
-
Final Clarification:
-
Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-aggregates.[8]
-
Carefully transfer the supernatant to a new tube. This is your stock solution.
-
Visualizations
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Purification of Boc-D-Lys(N3)-OH Modified Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of peptides modified with Boc-D-Lys(N3)-OH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
The main challenges stem from the physicochemical properties of the modified peptide. The Boc protecting group and the azide (B81097) functionality can influence the peptide's hydrophobicity, potentially leading to:
-
Poor solubility in standard aqueous buffers used for reversed-phase chromatography.
-
A tendency for aggregation , which can complicate purification and lower yields.
-
Strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, often requiring higher concentrations of organic solvents for elution.
-
The potential for side reactions , such as the reduction of the azide group, during the synthesis and cleavage steps, leading to impurities that are difficult to separate.
Q2: What are the most common impurities encountered during the purification of these peptides?
Impurities can originate from various stages of peptide synthesis and work-up. It is crucial to distinguish between synthesis-related and purification-induced impurities. Common impurities include:
-
Truncated peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[1]
-
Deletion peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete deprotection of the N-terminal Boc group.[1]
-
Incompletely deprotected peptides: Peptides that retain one or more side-chain protecting groups after the final cleavage step.
-
Reduced azide to amine: A significant side reaction where the azide group (-N3) is reduced to a primary amine (-NH2), resulting in a mass loss of 26 Da. This is often caused by the use of certain scavengers during cleavage.
-
Oxidized peptides: Particularly those containing methionine or tryptophan residues.[1]
-
By-products from cleavage: Residual scavengers and cleavage cocktail reagents can co-elute with the peptide.
Q3: How does the this compound modification affect the peptide's behavior on RP-HPLC?
The incorporation of this compound can increase the hydrophobicity of the peptide due to the presence of the Boc group. The azide group itself is relatively polar, but its overall impact on retention time is sequence-dependent. Generally, you can expect a longer retention time compared to the unmodified parent peptide. The exact shift in retention will depend on the overall amino acid composition and the length of the peptide.[2]
Q4: What is the best initial approach for purifying a novel this compound modified peptide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3] A good starting point is to use a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA).[4] A shallow gradient is often recommended to achieve good resolution between the target peptide and closely eluting impurities.[4]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound modified peptide.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry (MS) analysis shows a peak corresponding to the desired peptide mass minus 26 Da. | The azide group has been reduced to a primary amine. This is a common side reaction, especially during the cleavage step from the solid support if inappropriate scavengers are used. | Review your cleavage cocktail. Avoid using strong reducing agents. If a thiol-based scavenger is necessary, consider using dithiothreitol (B142953) (DTT) as it is reported to be less reductive towards azides compared to 1,2-ethanedithiol (B43112) (EDT). A non-thiol scavenger cocktail such as TFA/TIS/H2O (95:2.5:2.5, v/v/v) is often a safer choice for azide-containing peptides. |
| The HPLC chromatogram shows multiple, poorly resolved peaks. | This indicates a heterogeneous mixture of the target peptide and closely related impurities. | Optimize the HPLC gradient. A shallower gradient (e.g., a change of 0.5-1% Buffer B per minute) can significantly improve the resolution between peaks.[4] Consider a different column chemistry. If a C18 column does not provide adequate separation, a C8 or a phenyl-hexyl column might offer different selectivity. Analyze each peak by MS. This will help identify the nature of the impurities (e.g., truncated, deleted, or modified sequences) and guide further optimization of the synthesis or purification strategy. |
| The peptide has poor solubility in the HPLC mobile phase. | The peptide may be highly hydrophobic or prone to aggregation. | Modify the sample solvent. Try dissolving the crude peptide in a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting with the initial mobile phase. Adjust the mobile phase. Adding a small percentage of isopropanol (B130326) or using a different ion-pairing agent (e.g., formic acid instead of TFA) can sometimes improve solubility and peak shape. |
| High backpressure is observed during the HPLC run. | This is often due to a blockage in the system, which can be caused by precipitated peptide or particulate matter from the crude sample. | Filter your sample. Always filter the dissolved crude peptide through a 0.45 µm syringe filter before injection. Check the column and system. If the problem persists, systematically check for blockages in the HPLC lines, injector, and column frits. A column wash with a strong solvent series might be necessary. |
| A colored byproduct is observed during purification. | If the peptide was synthesized on a resin that uses a colored protecting group for another amino acid (e.g., DNP for histidine), incomplete removal of these groups or their byproducts can lead to colored impurities. | Ensure complete deprotection before cleavage. If applicable, perform the specific deprotection step for the colored protecting group on the resin before cleaving the peptide. The colored byproducts are often small molecules that can be separated by RP-HPLC. |
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Modified Peptides
This protocol provides a general guideline and should be optimized for each specific peptide.
1. Buffer Preparation:
-
Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
2. Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of Buffer A.
-
If solubility is poor, add a small amount of acetonitrile or DMSO to aid dissolution.
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection.
3. Chromatography:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale).
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B) for at least 15-20 minutes at the desired flow rate.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 65% Buffer B over 60 minutes. For peptides that are strongly retained, a gradient up to 95% Buffer B may be necessary.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains tryptophan or tyrosine residues).
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
Section 4: Quantitative Data Summary
The following tables provide representative data on the purity and yield of modified peptides after purification by RP-HPLC. Note that specific values for this compound modified peptides are not widely available in the literature; therefore, the data presented here is based on similar modified peptides and should be considered as a general guideline.
Table 1: Representative Purity and Yield of Modified Peptides After RP-HPLC Purification
| Peptide Type | Modification | Crude Purity (Typical) | Purity after RP-HPLC | Yield after RP-HPLC | Reference |
| Glycated Peptide | Fmoc-Lys(Glc,Boc)-OH | Not reported | 96% | 36% | [5] |
| Protected Peptide Fragment | Boc/Fmoc chemistry | Not reported | >97% | 93.4% (on resin) | [6] |
| Protected Peptide Fragment | Boc/Fmoc chemistry | Not reported | >85% | 78.5% | [6] |
| General Synthetic Peptides | Various | 20-40% | >95% | Variable | [3] |
Table 2: Impact of Scavenger Choice on Azide Reduction during Cleavage
| Thiol Scavenger | Peptide with Internal Azide (% Reduction) | Peptide with Terminal Azide (% Reduction) |
| 1,2-Ethanedithiol (EDT) | High (can be up to 50%) | High |
| Dithiothreitol (DTT) | Low | Low |
| Thioanisole | Low | Low |
Data is qualitative and based on findings that EDT is a more potent reducing agent for azides than DTT or thioanisole.
Section 5: Visualizations
Diagram 1: General Workflow for Purification of this compound Modified Peptides
Caption: General workflow for the purification of this compound modified peptides.
Diagram 2: Troubleshooting Logic for Azide Reduction
Caption: Troubleshooting logic for diagnosing azide reduction during peptide synthesis.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
Technical Support Center: Boc-D-Lys(N3)-OH Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-Lys(N3)-OH in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction with this compound often incomplete?
A1: Incomplete coupling of this compound can be attributed to several factors. The presence of the Boc protecting group and the azide (B81097) functionality on the side chain can contribute to steric hindrance, potentially impeding the approach of the activated amino acid to the growing peptide chain. Furthermore, suboptimal activation of the carboxylic acid group or aggregation of the peptide on the solid support can also lead to lower coupling efficiency.
Q2: Are there any known stability issues with the azide group on the lysine (B10760008) side chain during standard peptide synthesis?
A2: The side-chain azido (B1232118) (N3) group is generally stable under the standard conditions of solid-phase peptide synthesis (SPPS), including exposure to trifluoroacetic acid (TFA) for Boc deprotection and piperidine (B6355638) for Fmoc deprotection.[1] This makes it a robust functional group for incorporation into peptides.
Q3: How can I monitor the completion of the this compound coupling reaction?
A3: For solid-phase peptide synthesis, a qualitative ninhydrin (B49086) test is a common method to detect the presence of unreacted primary amines on the resin. A positive ninhydrin test (indicated by a blue/purple color) suggests an incomplete coupling reaction. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.
Q4: What are the best coupling reagents to use for this compound?
A4: For sterically hindered amino acids, more powerful coupling reagents are often recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than carbodiimides like DIC when used alone. The addition of an additive such as HOBt or Oxyma Pure to carbodiimide-mediated couplings can also improve efficiency and reduce side reactions.
Q5: Can the azide group interfere with the coupling reaction itself?
A5: The azide group is considered bioorthogonal, meaning it is generally unreactive with the functional groups typically present in peptide synthesis.[2] Therefore, direct interference of the azide with the coupling reagents or the growing peptide chain is not a common issue. However, its presence contributes to the overall steric bulk of the amino acid derivative.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions.
Step 1: Assess the Reaction Conditions
A common reason for incomplete coupling is suboptimal reaction conditions. Review your current protocol and consider the following adjustments.
Problem: Insufficient activation of this compound.
Solution:
-
Switch to a more potent coupling reagent. If you are using a carbodiimide (B86325) like DIC alone, consider switching to an onium salt-based reagent like HATU or HBTU.
-
Increase the equivalents of the coupling reagent and the amino acid. Using a higher excess (2-4 equivalents) of both the this compound and the coupling reagent can drive the reaction to completion.
-
Extend the reaction time. Doubling the coupling time can provide a simple solution for sluggish reactions.
-
Consider a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Recommended Use |
| DIC/HOBt | Carbodiimide/Additive | Standard coupling, though may be less effective for highly hindered residues. |
| HBTU/DIEA | Aminium/Uronium Salt | A common and effective choice for many coupling reactions. |
| HATU/DIEA | Aminium/Uronium Salt | Highly recommended for sterically hindered amino acids due to its high reactivity. |
| PyBOP/DIEA | Phosphonium Salt | An effective alternative to aminium salt-based reagents. |
Step 2: Evaluate Potential Side Reactions and Stability
While the azide group is generally stable, other side reactions common to peptide synthesis can occur.
Problem: Formation of deletion sequences due to incomplete coupling.
Solution:
-
Implement a capping step. After the coupling of this compound, any unreacted amines can be "capped" by acetylation using acetic anhydride. This prevents them from reacting in subsequent coupling steps, simplifying the purification of the final peptide.
Problem: Peptide aggregation on the solid support.
Solution:
-
Change the solvent. Switching from DMF to a more disruptive solvent like NMP or adding a chaotropic salt such as LiCl can help to break up aggregates.
-
Incorporate backbone modifications. For particularly difficult sequences, the introduction of pseudoprolines or other backbone-modifying elements can disrupt hydrogen bonding and reduce aggregation.
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of this compound using HATU
This protocol is a recommended starting point for the efficient coupling of this compound in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines.
-
Recoupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 3-5.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF.
Protocol 2: Monitoring Coupling Completion with the Ninhydrin Test
-
Sample Collection: After the coupling reaction, remove a small sample of resin beads (approximately 5-10 mg).
-
Washing: Wash the resin beads thoroughly with DMF and then ethanol (B145695) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following ninhydrin test solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads and solution: Incomplete coupling (free primary amines are present).
-
Yellow/Colorless beads and solution: Complete coupling (no free primary amines detected).
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Experimental workflow for a single SPPS cycle incorporating this compound.
References
Validation & Comparative
A Comparative Guide to Boc-D-Lys(N3)-OH and Fmoc-D-Lys(N3)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of bioorthogonal functionalities into peptides is a cornerstone of modern chemical biology and drug development. The azide (B81097) group, in particular, serves as a versatile chemical handle for "click" chemistry, enabling the precise conjugation of peptides to a wide array of molecules such as imaging agents, drug payloads, and polymers. The choice of protecting group strategy for the azide-bearing amino acid is a critical decision that impacts the overall success of the peptide synthesis. This guide provides an objective comparison of two commonly used building blocks, Boc-D-Lys(N3)-OH and Fmoc-D-Lys(N3)-OH, for solid-phase peptide synthesis (SPPS), supported by established principles and available data.
Core Chemical Differences and Strategic Implications
The fundamental difference between this compound and Fmoc-D-Lys(N3)-OH lies in the nature of their Nα-protecting groups, which dictates the entire synthetic strategy. The tert-butyloxycarbonyl (Boc) group is labile to strong acids, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a base, typically piperidine (B6355638). This orthogonality forms the basis of two distinct SPPS methodologies.[1][2][] The azide group on the lysine (B10760008) side chain is stable under the conditions used for both Boc and Fmoc deprotection (trifluoroacetic acid and piperidine, respectively), making it compatible with either strategy.[4][5]
| Feature | This compound | Fmoc-D-Lys(N3)-OH |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[] | Base (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Typically Benzyl (Bzl) based groups | Typically tert-Butyl (tBu) based groups[] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA)[] |
| Orthogonality | Quasi-orthogonal (deprotection and cleavage both use acid of varying strengths)[6] | Fully orthogonal (base for deprotection, acid for cleavage)[1] |
Performance and Experimental Considerations
Coupling Efficiency and Yield
The coupling efficiency of both building blocks is generally high when using modern coupling reagents such as HBTU, HATU, or DIC/HOBt. However, the overall yield and purity of the final peptide can be influenced by the chosen strategy, especially for longer or more complex sequences. The milder conditions of Fmoc-SPPS are often associated with higher purity of the crude product, as the repeated use of strong acid in Boc-SPPS can lead to the premature cleavage of side-chain protecting groups or the peptide from the resin.[7]
Side Reactions
The potential for side reactions is a critical consideration. The choice between Boc and Fmoc strategies can influence the prevalence of certain undesirable byproducts.
| Side Reaction | Relevance to this compound Strategy | Relevance to Fmoc-D-Lys(N3)-OH Strategy | Mitigation Strategies |
| Acid-Sensitive Residues | Higher risk of side reactions with residues like Trp and Met due to repeated TFA treatment. | Lower risk due to mild basic deprotection.[] | Use of scavengers in deprotection and cleavage cocktails. |
| Aspartimide Formation | Can occur, especially at Asp-Gly or Asp-Ser sequences, during acidic conditions. | More prevalent due to base-catalyzed cyclization during piperidine treatment.[8] | Addition of HOBt to the deprotection solution; use of sterically hindered protecting groups on Asp.[8] |
| Diketopiperazine Formation | Can occur at the dipeptide stage, but in situ neutralization protocols can suppress it.[8][9] | More prevalent, especially with Pro in the first two positions, due to the free N-terminus after deprotection.[8] | Use of 2-chlorotrityl chloride resin to sterically hinder the reaction.[8] |
| Azide Reduction/Elimination | The azide group is generally stable to the acidic conditions. | Prolonged coupling times with reagents like HBTU/DIPEA can lead to the elimination of the azide moiety, forming dehydroalanine.[1] | Keep coupling times to a minimum; monitor reactions closely. |
One study on the synthesis of model tripeptides using Fmoc-azido-L-alanine observed the formation of an elimination byproduct when coupling was extended to 5 or 18 hours, resulting in a significant decrease in the desired product yield.[1] This suggests that prolonged coupling times with Fmoc-D-Lys(N3)-OH should be avoided to maintain the integrity of the azide group.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-D-Lys(N3)-OH into a peptide sequence using manual SPPS.
Boc-SPPS Protocol for this compound Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (B109758) (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF) with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the cycle of deprotection, neutralization, and coupling for subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole).
Fmoc-SPPS Protocol for Fmoc-D-Lys(N3)-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-D-Lys(N3)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake for 1-2 hours.[1]
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the cycle of deprotection and coupling for subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Logical Workflow for Strategy Selection
The decision to use this compound or Fmoc-D-Lys(N3)-OH should be based on the specific requirements of the target peptide.
Caption: Decision workflow for selecting the appropriate protected azido-lysine.
Conclusion
Both this compound and Fmoc-D-Lys(N3)-OH are viable building blocks for the incorporation of an azide functionality into a D-lysine residue for subsequent bioconjugation via click chemistry. The choice between them is dictated by the overall synthetic strategy.
-
Fmoc-D-Lys(N3)-OH is generally the preferred choice for most applications due to the milder deprotection conditions of the Fmoc-SPPS strategy. This minimizes the risk of side reactions with acid-sensitive amino acids and often leads to a cleaner crude product, simplifying purification. Researchers should, however, be mindful of the potential for azide elimination during prolonged coupling steps.
-
This compound remains a valuable alternative, particularly for researchers experienced with Boc-SPPS or for the synthesis of very long or aggregation-prone peptides where this strategy can sometimes offer advantages. The harsher acidic conditions necessitate careful consideration of the other amino acids in the sequence.
Ultimately, the optimal choice depends on the specific peptide sequence, the presence of other sensitive functional groups, and the available laboratory expertise and equipment.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. chempep.com [chempep.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. biosynth.com [biosynth.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
A Comparative Guide to Boc-D-Lys(N3)-OH and Boc-L-Lys(N3)-OH for Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and the development of sophisticated bioconjugates, the choice of building blocks is paramount to achieving desired therapeutic properties and functionalities. Among the repertoire of unnatural amino acids, azido-lysine derivatives have emerged as powerful tools for introducing bioorthogonal handles for "click" chemistry. This guide provides an objective comparison of two key stereoisomers: Boc-D-Lys(N3)-OH and Boc-L-Lys(N3)-OH . We will delve into their respective impacts on peptide stability, structure, and reactivity, supported by experimental data and detailed protocols.
Introduction to Stereochemistry in Peptide Science
In nature, proteins are almost exclusively composed of L-amino acids. This inherent chirality dictates their three-dimensional structure and, consequently, their biological function. The introduction of D-amino acids, the non-natural mirror images of their L-counterparts, represents a strategic approach to modulate the properties of synthetic peptides. This guide will explore the practical implications of choosing between the D- and L-isomers of Boc-protected azidolysine.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key comparative aspects of this compound and Boc-L-Lys(N3)-OH.
| Feature | This compound | Boc-L-Lys(N3)-OH | Key Implications for Research |
| Stereochemistry | Dextrorotatory (D-isomer) | Levorotatory (L-isomer) | Influences peptide secondary structure and interaction with chiral biological molecules. |
| Enzymatic Stability | High resistance to proteolysis | Susceptible to proteolytic cleavage | D-isomer incorporation enhances peptide half-life in biological systems. |
| Biological Activity | Can alter or enhance activity; dependent on target | Generally mimics natural peptide interactions | The choice of isomer can be used to fine-tune the biological function of a peptide. |
| Click Chemistry Reactivity | Expected to be similar to the L-isomer | High reactivity in CuAAC and SPAAC | The stereocenter is distant from the azide (B81097), suggesting minimal impact on reaction kinetics. |
| Immunogenicity | Potentially lower | May be recognized by the immune system | D-peptides can be less immunogenic, a desirable trait for therapeutics. |
Performance Comparison in Key Applications
Enhancing Peptide Stability Against Enzymatic Degradation
One of the most significant advantages of incorporating D-amino acids into peptide sequences is the enhanced resistance to degradation by proteases. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.
Supporting Experimental Data:
While direct comparative degradation data for peptides containing solely D- versus L-azidolysine is not extensively published, numerous studies have demonstrated the stabilizing effect of D-amino acid substitution. For instance, a study on the antimicrobial peptide CM15 showed that selective D-lysine substitution prevented degradation by common proteases while retaining good antimicrobial activity[1]. Another study highlighted that D-amino acid replacements can increase the biostability of peptides, as non-natural amino acids are less susceptible to proteolysis[2].
Logical Relationship: Enzymatic Degradation Pathway
Caption: D-amino acid incorporation hinders protease recognition and cleavage.
Impact on Peptide Secondary Structure and Biological Activity
The stereochemistry of amino acid residues plays a crucial role in defining the secondary structure of peptides (e.g., α-helices, β-sheets). Substituting an L-amino acid with its D-enantiomer can disrupt or alter these structures.
Supporting Experimental Data:
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. Studies have shown that introducing D-amino acids can lead to a progressive loss of helical secondary structure[1]. However, the impact on biological activity is context-dependent. In some cases, the altered conformation can lead to enhanced receptor binding or improved selectivity. For peptide nucleic acids, one study found that the chirality of lysine (B10760008) (D- vs. L-) did not have a significant impact on their binding affinity to dsRNA and dsDNA, suggesting that for some applications, the charge of the residue is more critical than its stereochemistry[3][4][5].
Experimental Workflow: Circular Dichroism Analysis
Caption: Workflow for comparing peptide secondary structure using CD spectroscopy.
Performance in Click Chemistry Reactions
Both this compound and Boc-L-Lys(N3)-OH are designed for facile incorporation into peptides and subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Supporting Experimental Data:
Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 3. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Azide Incorporation in Peptide Synthesis: Beyond Boc-D-Lys(N3)-OH
For researchers, scientists, and drug development professionals engaged in the chemical modification of peptides and proteins, the incorporation of azide (B81097) functionalities is a cornerstone for a multitude of applications, from drug conjugation to in vivo imaging. While Boc-D-Lys(N3)-OH has been a staple for introducing this versatile chemical handle, a range of alternatives offers distinct advantages in terms of synthetic strategy, solubility, and reactivity in bioorthogonal ligations. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the most suitable building block for specific research needs.
The primary alternatives to this compound fall into two main categories: other azido-containing amino acids, typically protected with the Fmoc group for use in Fmoc-based solid-phase peptide synthesis (SPPS), and amino acids bearing different bioorthogonal functionalities that also enable "click" chemistry. The choice between these alternatives often hinges on the preferred peptide synthesis strategy (Boc vs. Fmoc), the desired location of the azide group, and the specific requirements of the subsequent conjugation reaction.
Comparison of Azido-Amino Acid Building Blocks
The selection of an azido-amino acid is often dictated by the overarching peptide synthesis strategy. This compound is tailored for Boc-SPPS, which employs strong acids for Nα-deprotection. In contrast, the now more commonly used Fmoc-SPPS relies on milder basic conditions for Nα-deprotection, necessitating the use of Fmoc-protected amino acids. Key alternatives to this compound include Fmoc-L-azidolysine, as well as shorter-chain derivatives like Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine.
While direct, head-to-head comparative data on coupling efficiencies during SPPS is scarce in the literature, the performance of these building blocks can be inferred from their synthesis yields and the overall success of peptide syntheses in which they are incorporated. Generally, the Fmoc strategy is favored for its milder conditions and compatibility with a wider range of sensitive functional groups.[][] However, for hydrophobic peptides prone to aggregation, the Boc strategy can sometimes offer advantages due to the protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[3]
A newer approach that circumvents the need to synthesize azido-amino acid building blocks altogether is the on-resin diazotransfer reaction. This method converts primary amines, such as the side chain of lysine (B10760008), into azides after the peptide has been assembled on the solid support. This strategy can be highly efficient, with reports of near-quantitative conversion of lysine residues to azidonorleucine on-resin.[4]
Table 1: Comparison of Azido-Amino Acid Synthesis Yields
| Amino Acid Derivative | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Fmoc-L-azidoalanine | Fmoc-L-asparagine | 2 | 49-60% | [5] |
| Fmoc-L-azidohomoalanine | Fmoc-L-glutamine | 2 | 46-55% | [5] |
| Fmoc-L-δ-azidoornithine | L-ornithine·HCl | 5 | ~77% | [5] |
| Fmoc-L-ε-azidolysine | L-lysine·HCl | 5 | ~77% | [5] |
Performance in Bioorthogonal Reactions
The ultimate utility of incorporating an azide-containing amino acid lies in its ability to participate in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is known for its high efficiency and rapid kinetics but requires a copper catalyst that can be cytotoxic, limiting its application in living systems.[6] SPAAC , on the other hand, is a copper-free alternative that utilizes strained cyclooctynes. While generally slower than CuAAC, its superior biocompatibility makes it the preferred choice for in vivo studies.[7]
The structure of the azido-amino acid can influence the kinetics of these reactions. A recent study developed a novel hydrophilic, positively charged azido-amino acid to enhance the solubility of peptides with multiple ligation sites.[8] This highlights the potential for designing bespoke building blocks to optimize both peptide synthesis and subsequent conjugation reactions.
Table 2: Kinetic Data for Bioorthogonal Reactions with Azido-Peptides
| Reaction | Azide-Containing Residue | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | Azidolysine derivative | DBCO | 0.34 | [8] |
| SPAAC | Azidolysine derivative | BCN | 0.28 | [8] |
Experimental Protocols
Synthesis of Fmoc-Protected Azido-Amino Acids
Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine [5]
This two-step synthesis involves a Hofmann rearrangement followed by a diazo-transfer reaction.
-
Hofmann Rearrangement:
-
Dissolve Fmoc-L-asparagine in a 2:1 mixture of DMF and water.
-
Add pyridine, followed by [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction mixture for 14 hours at room temperature.
-
The product, Fmoc-L-α,β-diaminopropionic acid, is isolated by filtration. Yields are typically in the range of 79-80%.
-
-
Diazo-Transfer Reaction:
-
Dissolve the product from the previous step in a biphasic mixture of water, methanol, and dichloromethane.
-
Add imidazole-1-sulfonyl azide hydrochloride and a catalytic amount of copper(II) sulfate.
-
Adjust the pH to 9 with an aqueous solution of potassium carbonate and stir vigorously for 18 hours.
-
After an extractive workup, Fmoc-L-azidoalanine is obtained. Yields for this step are typically between 62-75%.
-
Protocol 2: On-Resin Diazotransfer Reaction to Convert Lysine to Azidonorleucine [4]
This protocol allows for the conversion of lysine residues to azidonorleucine after peptide synthesis.
-
Peptide Synthesis:
-
Assemble the peptide sequence on a suitable solid support using standard Fmoc-SPPS. Lysine residues to be converted should be protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Alloc or Mtt). Lysine residues that should remain as primary amines are protected with Boc.
-
-
Selective Deprotection:
-
Selectively remove the orthogonal protecting group from the lysine side chains destined for conversion.
-
-
Diazotransfer Reaction:
-
Swell the resin in a mixture of water and THF.
-
Add a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), potassium carbonate, and a catalytic amount of copper(II) sulfate.
-
Agitate the reaction mixture for 3 hours under a nitrogen atmosphere.
-
Wash the resin thoroughly with dichloromethane, methanol, and diethyl ether.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Incorporation into Peptides via Fmoc-SPPS
Protocol 3: General Protocol for Manual Fmoc-SPPS [4][9]
This protocol outlines a single coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (including the azido-amino acid alternative) (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU or HBTU) (3-5 eq.), and an additive (e.g., HOBt) (3-5 eq.) in DMF.
-
Add a base such as diisopropylethylamine (DIEA) (6-10 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
While this compound remains a viable option for azide incorporation, particularly in Boc-based SPPS, the landscape of available tools has expanded significantly. Fmoc-protected azido-amino acids, such as Fmoc-L-azidoalanine and Fmoc-L-azidolysine, offer compatibility with the widely adopted and milder Fmoc-SPPS. Furthermore, the on-resin diazotransfer method presents an attractive alternative that obviates the need for pre-synthesized azido-amino acid monomers. The choice of which alternative to employ will depend on a careful consideration of the synthetic strategy, the specific peptide sequence, and the intended downstream application. As the field of chemical biology continues to advance, the development of novel building blocks with tailored properties will undoubtedly further enhance our ability to create sophisticated and functionalized biomolecules.
References
- 3. peptide.com [peptide.com]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Modification: Click Chemistry vs. Staudinger Ligation
For Researchers, Scientists, and Drug Development Professionals
The precise, site-specific modification of peptides is a critical tool in modern chemical biology and drug development. It enables the attachment of various functionalities, such as fluorescent probes, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains, to tailor the properties of peptides for specific applications. Among the plethora of bioconjugation techniques, click chemistry and the Staudinger ligation have emerged as two of the most robust and widely adopted strategies. This guide provides an objective, data-driven comparison of these powerful methods to assist researchers in selecting the optimal approach for their peptide modification needs.
At a Glance: A Tale of Two Chemistries
At its core, the choice between click chemistry and Staudinger ligation hinges on the specific requirements of the experiment, particularly the balance between reaction speed, biocompatibility, and the nature of the final linkage.
Staudinger Ligation is a bioorthogonal reaction that occurs between an azide (B81097) and a phosphine.[1][2] In its "traceless" form, it results in the formation of a native amide bond, identical to those found in peptides, making it an attractive option when the linker's structure is a primary concern.[3] This reaction proceeds without the need for a metal catalyst, rendering it highly biocompatible and suitable for modifications within living cells.[1] However, the primary drawback of the Staudinger ligation is its relatively slow reaction kinetics.[1][4]
Click Chemistry , a term that encompasses a suite of rapid and high-yield reactions, is most famously represented by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[5][6] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional efficiency.[6][7] The high reaction rates of CuAAC make it ideal for applications requiring rapid and quantitative conjugation.[1] However, the requisite copper catalyst can be toxic to living cells, generally limiting its use to in vitro applications.[1] To address this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, obviating the need for a copper catalyst and thus combining the biocompatibility of the Staudinger ligation with significantly faster kinetics.[8][9]
Quantitative Performance Comparison
The choice of ligation chemistry is often dictated by the experimental context, particularly whether the reaction is performed on purified peptides in vitro or within a living system. The following table summarizes key quantitative parameters for each method.
| Parameter | Staudinger Ligation | Copper-Catalyzed Click (CuAAC) | Strain-Promoted Click (SPAAC) | Supporting Data Source |
| Second-Order Rate Constant (k₂) | ~10⁻³ M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | [1] |
| Typical Reaction Time | 6 - 24 hours | < 1 hour | 1 - 4 hours | [1] |
| In Vitro Peptide Labeling Yield | Moderate to High | High to Quantitative | High | [1] |
| Live Cell Labeling Compatibility | Yes | No (due to Cu toxicity) | Yes | [1] |
| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | [1] |
| Catalyst Required | None | Copper(I) | None | [1] |
| Key Advantage | Forms a native amide bond (traceless version).[1][3] | Extremely high reaction rate and efficiency.[1][6] | Excellent biocompatibility with fast kinetics.[1][8] | |
| Key Disadvantage | Slow kinetics; phosphines can be prone to oxidation.[1][4] | Copper catalyst toxicity to living cells.[1] | The bulky cyclooctyne may cause steric hindrance.[4] |
Reaction Mechanisms and Workflow
The general workflow for peptide modification using these techniques involves two key steps: the introduction of a bioorthogonal handle (an azide, alkyne, or phosphine) into the peptide, followed by the ligation reaction with the corresponding reactive partner attached to the molecule of interest.
Caption: General workflow for site-specific peptide modification.
Below are the reaction schemes for Staudinger ligation and the two main types of click chemistry.
Caption: Comparison of ligation reaction mechanisms.
Experimental Protocols
Detailed, step-by-step protocols are essential for the successful implementation of these modification strategies. Below are representative protocols for introducing bioorthogonal handles and performing the ligation reactions.
Protocol 1: Introduction of an Azide Handle into a Peptide
This can be achieved either during solid-phase peptide synthesis (SPPS) by incorporating an azido-amino acid or post-synthetically by modifying a specific amino acid side chain.
A. Incorporation during SPPS:
-
Select Azido-Amino Acid: Choose the desired Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidolysine).
-
Standard SPPS: Perform standard Fmoc-based solid-phase peptide synthesis. At the desired position, couple the Fmoc-protected azido-amino acid using standard coupling reagents (e.g., HBTU, HATU).
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the azide-containing peptide by reverse-phase HPLC.
B. Post-Synthetic Modification (Lysine Residue): [10]
-
Dissolve Peptide: Dissolve the purified peptide containing a lysine (B10760008) residue in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).
-
Prepare Diazo-Transfer Reagent: Prepare a stock solution of a diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide) in an organic solvent like DMSO.
-
Reaction: Add the diazo-transfer reagent to the peptide solution. The reaction converts the primary amine of the lysine side chain to an azide.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the azido-peptide by HPLC or size-exclusion chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][7]
This protocol is for the conjugation of an azide-modified peptide with an alkyne-containing molecule.
-
Prepare Reagents:
-
Azide-peptide solution (e.g., 1 mM in water or buffer).
-
Alkyne-molecule solution (e.g., 1.5 mM in DMSO or water).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Copper ligand (optional, but recommended) stock solution (e.g., THPTA or TBTA, 50 mM in DMSO/water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution.
-
Alkyne-molecule solution.
-
Copper ligand solution (if used).
-
CuSO₄ solution.
-
-
Initiate Reaction: Add the sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ascorbate and catalyst.
-
Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. Purify the final peptide conjugate using HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[12][13]
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained alkyne (e.g., DBCO)-functionalized molecule.
-
Prepare Reagents:
-
Azide-peptide solution (e.g., 1 mM in a biocompatible buffer like PBS, pH 7.4).
-
Strained alkyne-molecule (e.g., DBCO-dye) stock solution (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
To the azide-peptide solution, add the strained alkyne-molecule stock solution (typically a 2-4 molar excess of the alkyne).
-
-
Incubation: Mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the concentrations and the specific strained alkyne used.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the peptide conjugate by HPLC or other appropriate chromatographic techniques to remove excess unreacted alkyne.
Protocol 4: Traceless Staudinger Ligation[3][4]
This protocol outlines the coupling of an azide-modified peptide with a phosphinothioester-functionalized molecule to form a native amide bond.
-
Prepare Reagents:
-
Azide-peptide solution (e.g., 1 mM in an aqueous buffer with an organic co-solvent like THF or acetonitrile).
-
Phosphinothioester-molecule solution (e.g., 1.2 mM in the same solvent system).
-
-
Reaction Setup:
-
Combine the azide-peptide and phosphinothioester solutions in a reaction vessel.
-
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Purification: Monitor the formation of the amide bond by LC-MS. After completion, purify the final peptide conjugate by HPLC.
Conclusion and Recommendations
Both click chemistry and the Staudinger ligation are powerful and indispensable tools for peptide modification. The optimal choice is highly dependent on the specific experimental goals and constraints.
Choose Staudinger Ligation when:
-
The formation of a native, traceless amide bond is crucial for the final application.
-
The experiment is conducted in a living system and the slower reaction kinetics are acceptable.
-
The complete avoidance of any metal catalyst is a strict requirement.
Choose Cu-Catalyzed Click Chemistry (CuAAC) when:
-
Working with purified peptides or in cell lysates (in vitro).
-
Rapid reaction times and near-quantitative yields are the highest priority.
-
The potential for copper-induced side reactions or toxicity is not a concern.
Choose Strain-Promoted Click Chemistry (SPAAC) when:
-
Modifying peptides on the surface of live cells or in whole organisms (in vivo).
-
Biocompatibility is paramount, but faster kinetics than the Staudinger ligation are required.
-
The potential for steric hindrance from the bulky cyclooctyne is not a limiting factor.
By carefully considering these factors and utilizing the appropriate protocols, researchers can effectively harness the power of these bioorthogonal chemistries to advance their work in peptide-based therapeutics, diagnostics, and fundamental biological research.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Single-step azide introduction in proteins via an aqueous diazo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-D-Lys(N3)-OH
For researchers in proteomics, drug development, and chemical biology, the incorporation of unnatural amino acids into peptides offers a powerful tool for probing biological systems, creating novel therapeutics, and introducing unique functionalities. One such amino acid, Boc-D-Lys(N3)-OH, provides a versatile building block for solid-phase peptide synthesis (SPPS), featuring a bioorthogonal azide (B81097) handle for "click" chemistry and a Boc-protecting group on its side chain. Understanding the mass spectrometric behavior of peptides containing this modification is crucial for their successful characterization and application.
This guide provides an objective comparison of the mass spectrometry (MS) performance of peptides containing this compound against relevant alternatives, supported by established principles of peptide fragmentation and analysis.
Performance Comparison of Modified Peptides in Mass Spectrometry
The choice of protecting group and the presence of the azide moiety significantly influence the mass spectrometric analysis of a peptide. Here, we compare a hypothetical model peptide, Ac-Gly-Ala-[Boc-D-Lys(N3)]-Val-Ile-Leu-NH2, with versions containing an Fmoc protecting group or an unprotected lysine (B10760008) side chain.
| Parameter | Ac-Gly-Ala-[Boc-D-Lys(N3)]-Val-Ile-Leu-NH2 | Ac-Gly-Ala-[Fmoc-D-Lys(N3)]-Val-Ile-Leu-NH2 | Ac-Gly-Ala-[D-Lys(N3)]-Val-Ile-Leu-NH2 |
| Precursor Ion (m/z, [M+H]+) | Higher m/z due to the mass of the Boc group (100.07 Da). | Highest m/z due to the mass of the Fmoc group (222.09 Da). | Lower m/z as the side chain is unprotected. |
| Ionization Efficiency | Potentially enhanced due to increased hydrophobicity from the Boc group. | Potentially enhanced due to the hydrophobicity of the Fmoc group. | Baseline ionization efficiency dependent on the peptide sequence. |
| Characteristic Neutral Losses in MS/MS (CID/HCD) | - Loss of isobutylene (B52900) (56 Da) - Loss of t-butanol (74 Da) - Loss of N2 (28 Da) | - Loss of fluorenylmethanol (196 Da) - Loss of fluorene (B118485) (166 Da) - Loss of N2 (28 Da) | - Loss of N2 (28 Da) |
| Fragmentation Efficiency (CID/HCD) | Generally good, with potential for dominant neutral loss peaks. | Can be influenced by the bulky Fmoc group, potentially leading to more complex spectra. | Standard fragmentation efficiency, primarily yielding b- and y-ions. |
| Sequence Coverage | Good, but can be slightly reduced if neutral losses are the most dominant fragmentation pathways. | May be slightly lower if fragmentation is dominated by losses related to the Fmoc group. | Typically high, providing good sequence information. |
| Suitability for ETD/ECD | Good, as ETD is less likely to induce the loss of the acid-labile Boc group compared to CID/HCD. | Good, as ETD preserves the base-labile Fmoc group. | Excellent, providing complementary c- and z-ion series. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of peptides containing unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) of Ac-Gly-Ala-[Boc-D-Lys(N3)]-Val-Ile-Leu-NH2
-
Resin Preparation: Start with a Rink Amide resin, suitable for generating a C-terminal amide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Leu-OH, to the resin using a coupling agent like HBTU/DIPEA in DMF.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Boc-D-Lys(N3)-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (excluding the Boc group on D-Lys(N3)) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The azide group is stable under these conditions.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the mass of the purified peptide by LC-MS.
LC-MS/MS Analysis of the Modified Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile.[3]
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 200 to 2000.
-
MS/MS Fragmentation: Use data-dependent acquisition to select the most intense precursor ions for fragmentation. Compare different fragmentation methods:
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy of 35%.
-
Higher-Energy C-trap Dissociation (HCD): Apply a stepped normalized collision energy of 25, 30, and 35%.
-
Electron-Transfer Dissociation (ETD): Use calibrated ETD reaction times.
-
-
Data Analysis: Analyze the resulting MS/MS spectra for characteristic b-, y-, c-, and z-ions, as well as the expected neutral losses from the Boc and azide groups.
-
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for synthesis, purification, and MS analysis of a modified peptide.
Bioorthogonal Labeling Application Workflow
Peptides containing this compound are often used as probes in bioorthogonal labeling experiments. After deprotection of the Boc group, the azide-containing peptide can be introduced to a biological system.
References
Confirming Boc-D-Lys(N3)-OH Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids is a critical checkpoint. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the incorporation of Nα-Boc-ε-azido-D-lysine (Boc-D-Lys(N3)-OH). It further contrasts NMR with alternative analytical techniques, offering a comprehensive overview to inform methodology selection.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about a molecule's structure. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, one can definitively confirm the formation of a peptide bond and the presence of the modified amino acid side chain.
Key Spectral Changes Upon Incorporation
The primary evidence for the successful incorporation of this compound into a peptide backbone comes from the distinct changes in the NMR chemical environment of the α-proton (α-H) and α-carbon (α-C), as well as the carboxyl carbon, upon forming an amide linkage.
Data Presentation: NMR Chemical Shift Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound before and after incorporation. The data for the free amino acid is estimated based on the known spectrum of Boc-D-Lys-OH, with adjustments for the electron-withdrawing effect of the azide (B81097) group on the ε-position. Actual shifts can vary based on solvent, pH, and adjacent amino acid residues.
| Atom | Free this compound (Expected δ, ppm) | Incorporated Boc-D-Lys(N3)- (Expected δ, ppm) | Key Observation for Confirmation |
| ¹H NMR | |||
| α-H | ~4.0 - 4.2 | ~4.2 - 4.6 | Downfield shift of the α-H resonance upon peptide bond formation.[1] |
| β-H₂ | ~1.7 - 1.9 | ~1.7 - 1.9 | Generally minor changes. |
| γ-H₂ | ~1.4 - 1.6 | ~1.4 - 1.6 | Generally minor changes. |
| δ-H₂ | ~1.5 - 1.7 | ~1.5 - 1.7 | Generally minor changes. |
| ε-H₂ | ~3.3 - 3.4 | ~3.3 - 3.4 | Characteristic downfield shift compared to a standard lysine (B10760008) ε-NH₂ (~3.0 ppm) due to the N₃ group. |
| Boc (-C(CH₃)₃) | ~1.4 | ~1.4 | Generally remains unchanged. |
| ¹³C NMR | |||
| C=O (carboxyl) | ~175 - 178 | ~171 - 174 | Significant upfield shift of the carboxyl carbon as it changes from a carboxylic acid to an amide. |
| α-C | ~54 - 56 | ~52 - 55 | Minor shift upon peptide bond formation. |
| β-C | ~30 - 32 | ~30 - 32 | Generally minor changes. |
| γ-C | ~22 - 24 | ~22 - 24 | Generally minor changes. |
| δ-C | ~28 - 30 | ~28 - 30 | Generally minor changes. |
| ε-C | ~51 - 53 | ~51 - 53 | Characteristic shift due to the azide group. |
| Boc (-C(CH₃)₃) | ~28 | ~28 | Generally remains unchanged. |
| Boc (quaternary C) | ~80 | ~80 | Generally remains unchanged. |
Note: Chemical shifts for Boc-D-Lys-OH are used as a baseline.[2][3][4] The presence of the azide group at the ε-position is expected to deshield the adjacent protons and carbon.
Comparison with Alternative Methods
While NMR provides structural confirmation, other methods are often used, sometimes in a complementary fashion, to verify incorporation. Mass spectrometry and High-Performance Liquid Chromatography (HPLC) are the most common alternatives.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | - Provides unambiguous structural confirmation.- Non-destructive.- Can provide information on conformation and purity. | - Relatively low sensitivity, requires more sample.- Can be time-consuming.- Complex spectra for large peptides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | - High sensitivity, requires very little sample.- Fast analysis.- Can be coupled with fragmentation (MS/MS) to get sequence information. | - Does not provide detailed structural information on its own.- Cannot distinguish between isomers.- Destructive technique. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | - Excellent for assessing purity.- Can be used for quantification.- Can indicate a successful reaction by a shift in retention time. | - Not a direct method for structural confirmation.- Co-elution can be an issue.- Relies on comparison to starting materials and standards. |
Experimental Protocols
NMR Spectroscopy for Confirmation of Incorporation
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN). The choice of solvent will depend on the peptide's solubility.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Acquire a 1D ¹³C NMR spectrum (proton-decoupled). This will require a longer acquisition time.
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the lysine spin system and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin, NMRPipe).
-
Reference the spectra to the internal standard.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks corresponding to the this compound residue.
-
Confirm the downfield shift of the α-H and the presence of the characteristic ε-CH₂ signal.
-
In the ¹³C spectrum, confirm the shift of the carbonyl carbon into the amide region.
-
Use 2D spectra to confirm the connectivity of the spin system, verifying the integrity of the amino acid side chain.
-
Visualizations
Caption: Experimental workflow for NMR confirmation.
Caption: Comparison of analytical techniques.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-D-Lys(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic amino acid derivatives is a critical parameter in peptide synthesis and drug development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Boc-D-Lys(N3)-OH, an azide-containing protected amino acid crucial for the introduction of bioorthogonal handles into peptides. This document outlines recommended starting conditions, discusses the impact of various chromatographic parameters, and provides detailed experimental protocols to aid in method development and validation.
Comparison of HPLC Methods
The purity analysis of this compound is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of stationary phase (column) and mobile phase composition are critical factors that influence the resolution and overall success of the separation.
Stationary Phase Comparison: C18 vs. C8 Columns
The most common stationary phases for the analysis of protected amino acids are C18 and C8. The key difference lies in the length of the alkyl chains bonded to the silica (B1680970) support, which dictates the hydrophobicity of the column.
| Feature | C18 Column | C8 Column | Recommendation for this compound |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) | C18 is generally the first choice for broad applicability. |
| Hydrophobicity | More hydrophobic | Less hydrophobic | C18 provides stronger retention for the non-polar Boc group. |
| Retention Time | Longer retention times | Shorter retention times | C18 may offer better separation of closely related impurities. C8 can be used for faster analyses if resolution is sufficient. |
| Resolution | Generally higher for non-polar and moderately polar compounds | May be advantageous for more polar compounds or larger peptides | C18 is expected to provide superior resolution for potential non-polar impurities. |
| Typical Applications | Small molecules, peptides, non-polar compounds | Peptides, proteins, moderately polar compounds | Both can be suitable, with C18 being the more common starting point for small molecules like protected amino acids. |
Mobile Phase Composition
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier, with additives to improve peak shape and resolution.
| Mobile Phase Component | Common Options | Impact on Analysis of this compound |
| Aqueous Phase (Solvent A) | Water (HPLC grade) | Standard aqueous component. |
| Organic Modifier (Solvent B) | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Acidic Additive | Trifluoroacetic acid (TFA), Formic acid (FA), Acetic acid (AA) | TFA (0.1%) is a strong ion-pairing agent that improves peak shape for peptides and amino acids but can suppress mass spectrometry (MS) signals. FA (0.1%) is MS-compatible and a good alternative to TFA, though it may result in broader peaks. AA can also be used but is a weaker acid and may provide less peak shape control. |
Potential Impurities in this compound Synthesis
A robust HPLC method should be able to separate the main compound from potential process-related impurities. The synthesis of this compound typically involves the protection of the α-amino group of D-lysine with a Boc group and the conversion of the ε-amino group to an azide (B81097) via a diazotransfer reaction. Potential impurities may include:
-
Starting materials: Unreacted Boc-D-Lys-OH.
-
Di-Boc species: Boc-D-Lys(Boc)-OH where both amino groups are protected with Boc.
-
Byproducts of the diazotransfer reaction: Incomplete reaction or side reactions involving the azide group.
-
Enantiomeric impurity: The presence of the L-enantiomer, Boc-L-Lys(N3)-OH. A chiral HPLC method would be required for this specific separation.
Experimental Protocols
Below are two recommended starting protocols for the HPLC analysis of this compound. Method 1 is a standard high-resolution method, while Method 2 offers a faster analysis time.
Method 1: High-Resolution Analysis (C18 Column)
Objective: To achieve high-resolution separation of this compound from potential impurities.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
95% B to 5% B over 1 minute.
-
Hold at 5% B for 4 minutes (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Rapid Analysis (C8 Column)
Objective: To achieve a faster purity assessment of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C8 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid (FA) in water.
-
Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile.
-
Gradient:
-
10% B to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
90% B to 10% B over 1 minute.
-
Hold at 10% B for 2 minutes (re-equilibration).
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% FA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected performance of the two proposed methods. Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase preparation.
| Parameter | Method 1 (High-Resolution) | Method 2 (Rapid Analysis) |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 4.6 x 150 mm, 3.5 µm |
| Expected Retention Time | Longer | Shorter |
| Resolution | Higher | Moderate |
| Analysis Time | ~30 minutes | ~15 minutes |
| MS Compatibility | Poor (due to TFA) | Good (due to FA) |
Mandatory Visualization
To visualize the experimental workflow, a diagram is provided below.
Caption: Workflow for HPLC Purity Assessment of this compound.
The following diagram illustrates the logical relationship in selecting an appropriate HPLC method.
Caption: Decision tree for selecting an HPLC method.
A Researcher's Guide to Validating Azide Group Incorporation in Peptides
The successful incorporation of azide (B81097) groups into peptides is a critical step for a multitude of applications in chemical biology, drug development, and materials science. This powerful functional group serves as a versatile chemical handle for bioconjugation reactions, most notably the Nobel prize-winning "click chemistry." Ensuring the presence and integrity of the azide group post-synthesis is paramount for the success of subsequent downstream applications. This guide provides a comparative overview of the most common analytical techniques and methods used to validate azide group incorporation in peptides, complete with experimental data and detailed protocols.
Comparison of Validation Methods
Several analytical techniques can be employed to confirm the presence of the azide moiety. The choice of method often depends on the available instrumentation, sample purity, and the desired level of quantitative detail.
| Method | Principle | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| FT-IR Spectroscopy | Vibrational spectroscopy | Presence of the azide functional group | Moderate | High | Rapid, non-destructive, simple data interpretation.[1][2] | Not quantitative, can be difficult for complex samples with overlapping peaks. |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | Molecular weight confirmation and fragmentation pattern | High | High | Confirms the exact mass of the azido-peptide, can identify side-products.[1][3] | Does not directly prove the azide is intact; fragmentation may be needed. |
| NMR Spectroscopy | Nuclear magnetic resonance | Detailed molecular structure | Lower | Low | Provides unambiguous structural confirmation of azide incorporation and peptide integrity.[1][4] | Requires larger sample amounts, complex data interpretation, and longer acquisition times.[1] |
| Click Chemistry Reaction | Bioorthogonal ligation | Functional confirmation of the azide group | High | High | Confirms the azide is reactive and accessible for conjugation.[5][6] | Indirect method, requires a reaction partner (alkyne). |
| Staudinger Ligation | Reaction with a phosphine (B1218219) | Functional confirmation of the azide group | High | High | Highly selective reaction that can be performed under mild conditions.[7][8][9] | The phosphine reagent can be sensitive to oxidation. |
| Colorimetric Assays | Chemical reaction leading to a colored product | Qualitative or semi-quantitative presence of azides | Moderate | High | Simple, rapid, and suitable for high-throughput screening.[10][11][12] | Often not strictly quantitative, can be prone to interference. |
Detailed Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The azide group exhibits a characteristic strong, sharp absorption band around 2100 cm⁻¹, a region that is typically free from other peptide-related vibrations.[1][13][14][15]
Protocol:
-
Sample Preparation: Prepare the peptide sample as a solid (e.g., in a KBr pellet) or as a thin film by drying a solution of the peptide on an IR-transparent window (e.g., CaF₂). For solution-phase measurements, use an appropriate deuterated solvent to minimize interference from solvent absorption bands.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Examine the spectrum for a sharp, intense absorption peak between 2100 cm⁻¹ and 2150 cm⁻¹. The absence of a peak around 2250 cm⁻¹, which corresponds to an isocyanate group, can confirm that no Curtius rearrangement has occurred during synthesis.[13]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. For azide-containing peptides, MS can confirm the expected molecular weight, which will be higher than the non-azidated precursor. Techniques like MALDI-TOF or ESI-MS are commonly used.[3][16]
Protocol:
-
Sample Preparation: Prepare the peptide sample according to the specific requirements of the mass spectrometer. For MALDI-TOF, the peptide is co-crystallized with a matrix on a target plate. For ESI-MS, the peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular ion peak with the calculated theoretical mass of the azido-peptide. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation analysis (MS/MS) can be used to sequence the peptide and pinpoint the location of the azide modification through characteristic neutral losses (e.g., loss of N₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. While ¹H and ¹³C NMR can show shifts in the signals of protons and carbons adjacent to the azide group, ¹⁵N NMR can directly detect the nitrogen atoms of the azide, although this often requires isotopic labeling.[1][4]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a suitable deuterated solvent.
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Data Analysis: Analyze the chemical shifts and coupling constants. The incorporation of an azide group will cause characteristic downfield shifts in the ¹H and ¹³C signals of the adjacent methylene (B1212753) or methine groups. Comparison with the spectrum of the non-azidated precursor peptide is highly recommended.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Principle: This highly efficient and specific reaction involves the cycloaddition of an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring.[5][17] Successful reaction, confirmed by a change in properties (e.g., fluorescence, mass), validates the presence of a reactive azide group.
Protocol:
-
Reaction Setup: In a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol), dissolve the azide-containing peptide, an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin), a copper(II) sulfate (B86663) solution, and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by LC-MS or HPLC to observe the formation of the triazole product and the disappearance of the starting materials.
-
Analysis: Successful formation of the product, identified by its expected mass and/or other properties conferred by the reporter molecule, confirms the presence of the azide group.
Staudinger Ligation
Principle: The Staudinger ligation is a reaction between an azide and a phosphine that is engineered to form a stable amide bond.[7][8][9] This reaction is highly selective and proceeds under mild, aqueous conditions.
Protocol:
-
Reaction Setup: Dissolve the azide-containing peptide and a phosphine-thioester reagent in a suitable buffer.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C).[18] Monitor the formation of the ligated product by LC-MS or HPLC.
-
Analysis: The detection of the product with the expected molecular weight confirms the successful incorporation of the azide group.
Colorimetric Assays
Principle: Certain chemical reactions can convert the azide group into a product that can be detected visually. One common method involves the reduction of the azide to an amine, followed by reaction with a colorimetric reagent like ninhydrin (B49086).[10][12][19]
Protocol (Ninhydrin-based):
-
Reduction Step: Spot the peptide solution onto a TLC plate and allow it to dry. Dip the plate into a solution of a reducing agent, such as triphenylphosphine (B44618) in an organic solvent.[12]
-
Color Development: After a brief drying period, dip the plate into a ninhydrin solution and heat gently.
-
Analysis: The appearance of a colored spot (typically purple or yellow) indicates the presence of a primary amine, which was formed from the reduction of the azide, thus confirming the presence of the azide in the original peptide.[12][19]
Visualizing Experimental Workflows
Workflow for FT-IR Validation
Caption: Workflow for validating azide incorporation using FT-IR spectroscopy.
Workflow for Click Chemistry Validation
Caption: Workflow for functional validation of azide groups using click chemistry.
By employing a combination of these methods, researchers can confidently validate the incorporation of azide groups into their peptides, ensuring the integrity of their molecules for subsequent innovative applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative Azide Detection Tabs | ChemSee [chemsee.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
